Netilmicin sulfate inhibits bacterial protein synthesis through a multi-faceted mechanism centered on the 30S ribosomal subunit. The table below summarizes the key molecular interactions and functional consequences:
| Molecular Target | Specific Binding Site | Functional Consequences | Overall Effect |
|---|
| 30S Ribosomal Subunit [1] [2] | • 16S rRNA (four nucleotides) • Protein S12 (single amino acid) [2] | • Inhibition of initiation complex formation [1] • Misreading of mRNA and incorporation of incorrect amino acids [1] [2] • Premature termination of protein synthesis, yielding non-functional peptides [1] [2] | Disruption of accurate protein translation, leading to bacterial cell death [1]. | | Bacterial Cell Membrane [1] | Not Specified | Alters membrane permeability, causing leakage of intracellular contents [1]. | Contributes to bactericidal activity [1]. |
This multi-pronged attack on protein synthesis is visualized in the following diagram, which outlines the key steps in the mechanism:
For research and development purposes, key quantitative data and experimental applications of netilmicin are summarized below.
Data from a study where a 2 mg/kg dose was intravenously infused into healthy volunteers [3].
| Parameter | Value / Observation |
|---|---|
| Peak Serum Concentration | 16.56 μg/mL (at the end of infusion) [3] |
| Urinary Excretion | 39% of dose excreted within 8 hours [3] |
| Pharmacokinetic Model | Fits a two-compartment model [3] |
| Half-Life | Approximately 2.5 hours [2] |
Netilmicin is effective against a range of Gram-negative and some Gram-positive bacteria [2] [4] [5].
| Gram-negative Bacteria | Gram-positive Bacteria |
|---|---|
| Escherichia coli, Klebsiella spp., Enterobacter spp., Citrobacter spp. [2] | Staphylococcus spp. (including methicillin-resistant strains) [2] [4] [5] |
| Proteus spp. (indole-positive & negative), Pseudomonas aeruginosa [2] [4] | Some strains of Streptococcus [4] [5] |
| Serratia spp., Salmonella spp., Shigella spp. [2] [4] | Streptococcus faecalis (Enterococcus) when combined with penicillin [2] |
| Neisseria gonorrhoeae [2] |
Beyond its clinical use, this compound serves as a tool compound in research. One study used it as an esterase inhibitor in Daphnia magna to develop a fluorescence-based bioassay [6].
For professionals in the field, the following points are critical:
Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin [1] [2]. Its bactericidal activity stems from high-affinity binding to the bacterial 30S ribosomal subunit [1] [2] [3].
A critical threat to netilmicin's efficacy is ribosomal modification. Resistance is primarily conferred by specific 16S rRNA methyltransferases (such as NpmA) that methylate the N1 position of adenine at position 1408 (m1A1408) in the ribosome [3]. This methylation physically blocks the binding of netilmicin to its target site. A 2025 study highlights that netilmicin is one of the aminoglycosides most severely impacted by the m1A1408 modification, with a drastic reduction in potency (MIC >1024 µg/ml against resistant strains) [3]. The study suggests that the conformational rigidity of netilmicin's Ring I may contribute to its inability to evade this resistance mechanism effectively [3].
Netilmicin is a broad-spectrum antibiotic with activity against a variety of aerobic Gram-negative bacilli [1]. The table below summarizes its activity based on recent and historical in vitro studies.
| Bacterial Species / Group | Activity Profile & Key Findings | Relevant Data (MIC, etc.) |
|---|
| Enterobacterales (e.g., E. coli, Klebsiella, Enterobacter, Serratia, Citrobacter, Proteus) | Generally good in vitro activity. Historically, some strains resistant to other aminoglycosides were susceptible to netilmicin [1]. | Median MIC: 0.5 - 2 µg/mL (historical study, n=40 isolates) [4]. | | Pseudomonas aeruginosa | Active, with potential for synergistic combinations with beta-lactams (e.g., carbenicillin) [1]. | Not specified in search results. | | Acinetobacter spp. | Active against many strains [1]. | Not specified in search results. | | Neisseria gonorrhoeae | Recent (2024) data shows significantly higher susceptibility to netilmicin compared to gentamicin and many other aminoglycosides [5]. | Potency superior to gentamicin, sisomicin, and tobramycin against 152 clinical isolates [5]. | | Stenotrophomonas maltophilia | No specific data found in search results. | -- | | Burkholderia cepacia complex | No specific data found in search results. | -- |
For researchers characterizing bacterial susceptibility to netilmicin, standardized methods are essential. Key resources and protocols include:
The diagram below outlines a generalized protocol for determining the MIC of netilmicin against a bacterial isolate, from culture to result interpretation.
| Parameter | Typical Value (Population) | Conditions / Notes |
|---|---|---|
| Half-life (t₁/₂) | 2.5 hours [1] | Adults (General) |
| 2.0 - 2.5 hours [2] | Hong Kong Chinese cancer patients | |
| ~5.9 hours [3] | Newborns | |
| ~2.5 hours [3] | Older children (>3 months) | |
| Systemic Clearance (CL) | 3.9 L/h [4] | Adult urology patients; Interindividual CV: 42% |
| Significantly higher [2] | Hong Kong Chinese cancer patients vs. matched Caucasian parameters | |
| Volume of Distribution (Central), Vc | 14.5 L [4] | Adult urology patients; Interindividual CV: 56% |
| Volume of Distribution (Peripheral), Vp | 10.2 L [4] | Adult urology patients |
| Intercompartmental Clearance (CLQ) | 10.1 L/h [4] | Adult urology patients |
| Primary Elimination Route | Renal (Urine) [1] | Typically 80% recovered unchanged in urine within 24 hours |
Pharmacokinetic studies highlight significant variability in netilmicin handling among different patient populations, which is crucial for dosing.
For researchers, dynamic in vitro models are invaluable tools for simulating human pharmacokinetics to study antimicrobial efficacy and resistance.
This model is used to simulate the concentration-time profile of an antimicrobial in a single compartment.
The following diagram illustrates the workflow and data flow for setting up and using this model.
Workflow for a one-compartment dynamic in vitro PK/PD model.
The HFIM is a more advanced system that allows for more complex, multi-compartment-like pharmacokinetic simulations over longer periods.
For aminoglycosides like netilmicin, the primary PK/PD index that predicts efficacy is the ratio of the peak concentration to the minimum inhibitory concentration (C~max~/MIC) [6]. Dosing strategies should aim to achieve a high C~max~/MIC ratio to maximize bacterial killing and reduce the risk of selecting resistant subpopulations.
Netilmicin (1-N-ethylsisomicin) is a semisynthetic aminoglycoside antibiotic. Its core chemical structure modifies sisomicin by adding an ethyl group to the 1-N position [1] [2].
The table below summarizes its key identifiers and properties:
| Property | Description |
|---|---|
| IUPAC Name | (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4-Amino-3-{[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol [2] |
| Molecular Formula | C₂₁H₄₁N₅O₇ [1] [2] |
| Molecular Weight | 475.587 g·mol⁻¹ [2] |
| CAS Registry No. | 56391-56-1 [1] |
| Compound Class | Synthetic organic / Aminoglycoside antibiotic [1] |
| Approval Status | Approved (US FDA 1983; UK MHRA 2019) [1] |
The synthesis of netilmicin involves the selective alkylation of the sisomicin precursor.
A primary method involves reacting sisomicin with acetaldehyde in the presence of a chemical reducing agent like sodium borohydride (NaBH₄). This process selectively alkylates the 1-amino group to create the 1-N-ethyl derivative [3].
A common practice involves protecting other reactive primary amino groups in the sisomicin molecule before ethylation. This can be achieved through silylation, using agents like hexamethyldisilazane, chlorotrimethylsilane, or bis(trimethylsilyl)acetamide. The protecting groups are removed after the ethylation step [3].
The diagram below illustrates the workflow for obtaining netilmicin and a modern derivative from sisomicin:
Sisomicin serves as a starting point for netilmicin and the modern neoglycoside ACHN-490 [3] [4].
Sisomicin remains a platform for developing new aminoglycosides. The synthesis of ACHN-490 (plazomicin), a next-generation agent, is more complex. It involves an eight-step process that includes protecting specific positions on the sisomicin molecule and adding bulky substituents (an (S)-HABA group at the N1 position and a hydroxyethyl group at the 6' position) to evade a broader range of resistance enzymes [4] [5].
Netilmicin was developed to address gentamicin resistance. Its 1-N-ethyl modification makes it less susceptible to certain aminoglycoside-modifying enzymes (AMEs), particularly adenylating and phosphorylating enzymes [6] [7].
The table below summarizes its in vitro activity against various bacterial isolates:
| Bacterial Isolate | Netilmicin Activity Summary |
|---|---|
| Gram-negative bacilli | Over 90% inhibited at 1.56 μg/mL [6]. |
| Serratia marcescens & Enterobacter spp. | Substantially more active than gentamicin, sisomicin, tobramycin, or amikacin [6]. |
| Gentamicin-resistant Gram-negative bacilli | Active against most strains, including some Klebsiella and Serratia [6] [7]. |
| Pseudomonas aeruginosa | Less active in vitro than gentamicin or tobramycin; clinical efficacy appears similar [7]. |
| Staphylococcus aureus | Highly susceptible (both penicillin-susceptible and resistant strains) [6]. |
Netilmicin pharmacokinetics are crucial for dosing, especially in patients with impaired renal function.
The primary resistance mechanism against aminoglycosides is enzymatic modification. Netilmicin's structure helps it evade some, but not all, of these enzymes:
Netilmicin exerts its bactericidal effect by irreversibly binding to specific sites on the bacterial 30S ribosomal subunit, including the 16S rRNA and the S12 protein [1]. This binding interferes with the initiation complex of protein synthesis and causes misreading of the messenger RNA (mRNA) template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately results in the production of non-functional or toxic proteins and bacterial cell death [1].
The following diagram illustrates the primary mechanisms of aminoglycoside activity and resistance, which contextualizes netilmicin's profile:
Summary of aminoglycoside mechanisms and resistance.
A key feature of netilmicin is its stability against certain enzymes that inactivate other aminoglycosides. Specifically, it remains active against bacteria that synthesize aminoglycoside 3-N-acetyltransferase I or aminoglycoside 2"-O-nucleotidyltransferase, which are common resistance mechanisms in gentamicin-resistant strains [2]. It is also effective against some gentamicin-resistant Staphylococcus aureus strains that produce phosphotransferase and acetyltransferase enzymes [2].
Netilmicin is active against a wide variety of gram-negative bacilli [1] [3] [4]. Its activity is often compared to other aminoglycosides, particularly against resistant strains.
The table below provides a comparative overview of netilmicin's in vitro activity against various gram-negative bacteria, based on historical clinical isolate testing.
| Bacterial Organism | Netilmicin Susceptibility & Comparative Notes |
|---|---|
| Escherichia coli | Active; however, gentamicin-resistant strains are often also resistant to netilmicin [4]. |
| Klebsiella spp. | Active; a significant proportion (88%) of gentamicin-resistant strains were susceptible [4]. |
| Pseudomonas aeruginosa | Active, but generally less active than gentamicin or tobramycin [4] [5]. About 54% of gentamicin-resistant strains were susceptible [4]. |
| Serratia spp. | Active; 67% of gentamicin-resistant strains were susceptible to netilmicin [4]. |
| Proteus mirabilis | Active, with activity similar to gentamicin and tobramycin [4]. |
| Indole-positive Proteus & Providencia | Active, but gentamicin-resistant strains are often cross-resistant [4]. |
| Enterobacter spp. | Active [4]. |
| Staphylococcus aureus | Active, including some strains resistant to other aminoglycosides [2] [1]. |
For researchers assessing netilmicin's efficacy, here are outlines of standard in vitro and in vivo methodologies.
The broth microdilution method is a standard technique for determining the MIC of netilmicin [4].
Netilmicin is often tested in combination with other antibiotics for a synergistic effect, which is particularly relevant for infections like enterococcal endocarditis.
Understanding the pharmacokinetics of netilmicin is crucial for effective and safe dosing, especially given its narrow therapeutic window.
| Parameter | Details |
|---|---|
| Route of Administration | Intravenous or intramuscular; not absorbed from the gut [1] [5]. |
| Protein Binding | Low [1]. |
| Metabolism | No significant metabolism; excreted largely unchanged [1]. |
| Elimination | Primarily renal excretion [1]. |
| Half-life | Approximately 2–2.5 hours [6] [1]. |
| Volume of Distribution (Vc) | ~14.5 L (high interindividual variability) [6]. |
| Clearance (CL) | ~3.9 L/h, correlated with creatinine clearance [6]. |
A population pharmacokinetic study in adults recommended that dosing regimens should be individualized based on creatinine clearance (CrCL) and patient sex for improved accuracy [6]. The study established the following covariate relationships:
The major dose-limiting toxicities of netilmicin, common to all aminoglycosides, are:
Current research is exploring ways to overcome the limitations of aminoglycosides like netilmicin.
| Mechanism | Description | Key Enzymes/Modifications | Impact on Netilmicin |
|---|---|---|---|
| Enzymatic Modification [1] [2] [3] | Resistance enzymes chemically modify the drug, reducing its binding to the ribosome. | Aminoglycoside-modifying enzymes (AMEs): Acetyltransferases (AAC), Nucleotidyltransferases (ANT), Phosphotransferases (APH) [1]. | Confers high-level resistance by inactivating the drug [1]. |
| 16S rRNA Methylation [4] [2] | Methyltransferases add methyl groups to the 16S rRNA, physically blocking drug binding. | - m1A1408 (by methyltransferases NpmA/NpmB)
For researchers investigating these mechanisms, the following methodologies are foundational.
The broth microdilution method is the standard for quantifying resistance and the impact of specific mechanisms.
The experimental workflow for elucidating netilmicin resistance typically integrates these techniques, as shown below.
Netilmicin's particular vulnerability to m1A1408 methylation is due to its specific chemical structure. Research using cryo-electron microscopy (cryo-EM) and molecular dynamics simulations has revealed that netilmicin has a conformationally restricted Ring I [4].
This compound is a semi-synthetic aminoglycoside antibiotic with activity against a broad spectrum of Gram-negative bacteria. As with other aminoglycosides, netilmicin presents significant analytical challenges due to its lack of strong UV chromophores, high hydrophilicity, and complex composition of related substances. Traditional analytical methods for netilmicin have relied on microbiological assays or techniques requiring pre- or post-column derivatization to enable detection. These methods are often time-consuming, lack specificity, or cannot adequately distinguish between the main component and potential impurities. The development of robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods has therefore been essential for accurate quantification and impurity profiling of this compound in pharmaceutical formulations and bulk substances [1] [2].
The therapeutic monitoring of netilmicin is particularly important due to its narrow therapeutic range and potential for oto- and nephrotoxicity. While early methods focused on biological fluid analysis, modern quality control requires precise methods for drug substance and product characterization. The structural complexity of netilmicin, with multiple possible impurities including sisomicin (starting material), N1-ethylgaramine, and various ethyl derivatives, necessitates chromatographic methods capable of separating and quantifying these related substances to ensure drug safety and efficacy [2].
Recent advancements in RP-HPLC methods for this compound analysis have employed various detection strategies to overcome the compound's inherent detection challenges. The table below summarizes three distinct methodological approaches developed for netilmicin analysis:
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Related Substances Method | Stability-Indicating Method | Green Stability-Indicating Method |
|---|---|---|---|
| Detection | Charged Aerosol Detection [1] | UV (205 nm) [3] | UV (205 nm) [4] |
| Column | Pentafluorophenyl (10 cm × 4.6 mm) [1] | C18 (250 mm × 4.6 mm, 5 µm) [3] | C18 (250 mm × 4.6 mm, 5 µm) [4] |
| Mobile Phase | Gradient: (A) Pentafluoropropionic acid-water-ACN (0.1:96:4), (B) TFA-water-ACN (1:96:4) [1] | Gradient with reduced ion-pairing agents [3] | Ethanol-buffer (pH 3.5) with 1-hexane sodium sulfonate/sodium sulfate [4] |
| Flow Rate | Not specified | Not specified | 1.0 mL/min [4] |
| Injection Volume | Not specified | Not specified | 20 µL [4] |
| Runtime | Not specified | Not specified | <7 minutes [4] |
| Linear Range | Not specified | Netilmicin: 100-300 µg/mL; Benzyl alcohol: 10.0-30.0 µg/mL [3] | Netilmicin: 125.0-1000.0 µg/mL [4] |
The selection of detection methodology represents a critical consideration in netilmicin analysis. Traditional UV detection at low wavelengths (200-210 nm) has been employed but offers limited sensitivity for trace-level related substances due to the compound's weak UV chromophore. Charged aerosol detection (CAD) has emerged as a powerful alternative, providing enhanced sensitivity for compounds lacking chromophores. CAD operates by measuring the charge of aerosolized analyte particles after nebulization and evaporation of the mobile phase, resulting in a response that depends primarily on the analyte concentration rather than its chemical structure [1] [5]. This detection principle makes CAD particularly suitable for aminoglycoside antibiotics like netilmicin, especially when comprehensive impurity profiling is required.
For formulations containing preservatives such as benzyl alcohol, UV detection at 205 nm remains viable for assay quantification, particularly when combined with effective chromatographic separation that resolves the active pharmaceutical ingredient from preservatives and potential degradation products. The dual detection approach—using CAD for impurity profiling and UV for assay determination—represents an optimal strategy for comprehensive this compound characterization [3].
The development of effective mobile phase systems for netilmicin analysis has addressed the compound's high hydrophilicity through various approaches. Early methods employed ion-pairing chromatography with additives such as pentafluoropropionic acid and trifluoroacetic acid to enhance retention on reversed-phase columns. More recent methods have focused on reducing reliance on ion-pairing reagents through systematic optimization of chromatographic parameters, aligning with green chemistry principles while maintaining analytical performance [1] [3].
The use of hydrophilic interaction liquid chromatography (HILIC) or pentafluorophenyl stationary phases provides alternative retention mechanisms for netilmicin and its related substances. These approaches often yield different selectivity patterns compared to conventional C18 columns, potentially offering improved separation of structurally similar impurities. The mobile phase pH, buffer concentration, and organic modifier selection all significantly impact critical peak pairs such as netilmicin and sisomicin, requiring careful optimization to achieve baseline resolution [1] [3].
Comprehensive validation of RP-HPLC methods for this compound has demonstrated suitability for intended applications in quality control settings. The following table summarizes key validation parameters for recently developed methods:
Table 2: Method Validation Results for this compound HPLC Methods
| Validation Parameter | Stability-Indicating Method [3] | Green Stability-Indicating Method [4] | Acceptance Criteria |
|---|---|---|---|
| Linearity (R²) | >0.999 | Not specified | R² > 0.995 |
| Precision (RSD) | <2% | Not specified | RSD < 2% |
| Accuracy | 98-102% | Not specified | 98-102% |
| Specificity | Baseline resolution of netilmicin and sisomicin achieved; Degradation products separated from actives | Not specified | No interference from blank, placebo, or degradation products |
| Range | Netilmicin: 100-300 µg/mL; Benzyl alcohol: 10.0-30.0 µg/mL | Netilmicin: 125.0-1000.0 µg/mL | Appropriate for intended application |
| Robustness | Compliant with ICH guidelines | Not specified | Method resistant to small, deliberate parameter variations |
Stability-indicating capability has been established through forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidative stress, thermal stress, humidity, and photolytic conditions. These studies demonstrate that the methods can adequately separate degradation products from the active pharmaceutical ingredient and from each other, confirming method specificity and stability-indicating properties. Under acidic and basic conditions, netilmicin undergoes significant degradation due to hydrolysis of its glycosidic bonds, while oxidative stress typically results in moderate degradation. The method successfully resolves these degradation products from the main peak, enabling accurate quantification of netilmicin in stability samples [3].
The forced degradation protocols typically involve treatment with 0.1N HCl and 0.1N NaOH at room temperature for several hours, oxidation with 3% hydrogen peroxide at room temperature, and thermal stress at 60°C. Photostability studies follow ICH Q1B guidelines, exposing samples to both visible and UV light. Through these studies, methods have demonstrated their ability to accurately quantify netilmicin in the presence of its degradation products, establishing their suitability for stability testing [3].
Modern method development has incorporated environmental impact assessment using established green chemistry metrics. The green stability-indicating method has reported an Analytical GREENness (AGREE) score of 0.65, an Analytical Eco-Scale (AES) of 87, and a whiteness index of 99.2, confirming its adherence to green analytical chemistry principles. These assessments consider factors such as energy consumption, waste generation, and toxicity of reagents, with higher scores indicating more environmentally friendly methods [4].
The reduction of ion-pairing reagent concentrations without compromising chromatographic performance represents a significant advancement in green method development for netilmicin analysis. Traditional methods often required high concentrations of ion-pairing agents such as pentafluoropropionic acid and trifluoroacetic acid to achieve adequate retention and separation. Recent methods have systematically optimized chromatographic parameters to minimize the use of these reagents, reducing environmental impact while maintaining analytical performance [3] [4].
Standard Solution Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase or water to obtain a stock solution of approximately 1 mg/mL. Further dilute as necessary to obtain working standard solutions in the concentration range of 100-300 µg/mL for assay determination [3].
Sample Preparation for Pharmaceutical Formulations: For injections, accurately transfer a volume equivalent to approximately 50 mg of netilmicin into a 50 mL volumetric flask. Dilute to volume with mobile phase or water and mix thoroughly. For ophthalmic solutions, dilute directly as appropriate. For formulations containing benzyl alcohol, prepare separate dilutions as needed to accommodate the different concentration ranges of the active and preservative [3] [4].
Sample Filtration: Filter all solutions through a 0.45 µm membrane filter before injection, discarding the first few mL of the filtrate [6].
Ion-Pairing Mobile Phase System: For the related substances method, prepare mobile phase A by mixing pentafluoropropionic acid, water, and acetonitrile in the ratio 0.1:96:4 (v/v/v). Prepare mobile phase B by mixing trifluoroacetic acid, water, and acetonitrile in the ratio 1:96:4 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use [1].
Green Mobile Phase System: Dissolve appropriate amounts of 1-hexane sodium sulfonate and anhydrous sodium sulfate in water to prepare a buffer solution. Adjust the pH to 3.5 if necessary. Mix 40 mL of ethanol with 960 mL of this buffer solution to obtain the final mobile phase [4].
Alternative Phosphate Buffer System: Prepare a phosphate buffer by dissolving monopotassium phosphate in water and adjusting pH to 3.0 with phosphoric acid. Mix with acetonitrile according to the desired gradient program [6].
System Setup and Equilibration: Install the selected chromatographic column (C18, pentafluorophenyl, or other appropriate stationary phase) and allow it to equilibrate with the initial mobile phase composition until a stable baseline is achieved. For gradient methods, ensure sufficient equilibration time between injections to maintain reproducible retention times [1] [3].
System Suitability Testing: Before sample analysis, perform system suitability tests using a standard solution containing netilmicin and critical impurities such as sisomicin. Verify that the resolution between netilmicin and sisomicin is not less than 2.0, the tailing factor for netilmicin peak is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0% [3].
Sample Analysis Sequence: Program the autosampler to inject samples in the following sequence: blank solution (mobile phase or diluent), standard solution (to confirm retention time stability), followed by test solutions. Include standard solutions at regular intervals throughout the sequence to monitor system performance during extended runs [3].
The simultaneous determination of netilmicin and benzyl alcohol in injectable formulations represents a key application of the developed methods. Injectable formulations typically contain benzyl alcohol as a preservative, necessitating methods that can accurately quantify both compounds despite their different concentration ranges. The method employs gradient elution with a C18 column and UV detection at 205 nm, achieving baseline separation between netilmicin, benzyl alcohol, and potential impurities such as sisomicin. The linearity range of 100-300 µg/mL for netilmicin and 10.0-30.0 µg/mL for benzyl alcohol accommodates the typical ratio of these components in commercial formulations [3].
For quality control testing, the method enables assay determination of both active ingredient and preservative content, as well as monitoring of related substances in a single chromatographic run. The method's robustness has been verified through deliberate variations in chromatographic parameters such as mobile phase pH, flow rate, and column temperature, demonstrating that the method remains reliable under typical laboratory operating conditions [3].
The charged aerosol detection method has been specifically applied to the comprehensive impurity profiling of this compound bulk substance. This method can separate all known related substances of netilmicin, including sisomicin (starting material), N1-ethylgaramine, and various positional ethyl derivatives that may be formed during synthesis. The use of a pentafluorophenyl stationary phase provides different selectivity compared to traditional C18 columns, potentially offering improved separation of structurally similar impurities [1] [2].
The method's sensitivity enables detection and quantification of low-level impurities that may not be detected by UV detection due to netilmicin's weak chromophore. This comprehensive impurity profile is essential for manufacturing process control and ensuring consistent drug substance quality. The method has been validated according to ICH guidelines, demonstrating specificity, accuracy, precision, and linearity across the validated concentration range [1].
The green stability-indicating method has been successfully applied to the analysis of netilmicin in ophthalmic solutions. This method offers advantages for routine quality control testing, with a short analysis runtime of less than 7 minutes and reduced environmental impact compared to traditional methods. The method employs a simple isocratic elution system with ethanol-based mobile phase, aligning with green chemistry principles while maintaining analytical performance [4].
For stability studies, the method can adequately separate netilmicin from its degradation products formed under various stress conditions, enabling accurate quantification of the active ingredient throughout the product's shelf life. The method's concentration range of 125.0-1000.0 µg/mL accommodates the typical strengths of ophthalmic formulations while providing adequate sensitivity for degradation product detection [4].
Retention Time Instability: If experiencing retention time shifts, ensure consistent mobile phase preparation, particularly pH control for ion-pairing methods. Allow sufficient equilibration time between gradient runs, and verify that the column temperature is stable throughout the analysis [1] [3].
Peak Tailing: For peak tailing issues, check column performance using system suitability standards. If tailing exceeds specifications, consider column regeneration or replacement. Also verify that the sample solvent is compatible with the mobile phase to avoid peak distortion [3].
Reduced Sensitivity with CAD: If using charged aerosol detection and experiencing sensitivity issues, verify that the nebulizer temperature is properly set and that gas flow rates are consistent. Ensure that mobile phase components are sufficiently volatile for effective nebulization and evaporation [1] [5].
Inadequate Resolution: If critical peak pairs such as netilmicin and sisomicin are not adequately resolved, consider fine-tuning the gradient program or adjusting mobile phase pH. Alternatively, evaluate different stationary phases such as pentafluorophenyl columns that may offer different selectivity [1] [3].
The development and validation of RP-HPLC methods for this compound analysis have addressed the unique analytical challenges posed by this aminoglycoside antibiotic. Modern methods have evolved to incorporate green chemistry principles, reduced analysis times, and enhanced detection capabilities while maintaining compliance with regulatory requirements. The availability of multiple methodological approaches allows analysts to select the most appropriate technique based on specific application needs, whether for comprehensive impurity profiling, routine quality control testing, or stability monitoring.
The continued advancement in detection technologies, particularly the adoption of charged aerosol detection, has significantly improved the sensitivity and comprehensiveness of netilmicin impurity profiling. Meanwhile, the systematic optimization of chromatographic conditions has enabled reduced reliance on undesirable ion-pairing reagents without compromising analytical performance. These developments collectively contribute to more robust, sustainable, and informative analytical methods for this compound in pharmaceutical applications.
Netilmicin sulfate is a semi-synthetic aminoglycoside antibiotic used extensively for treating severe bacterial infections including sepsis, pneumonia, and urinary tract infections, particularly those caused by multidrug-resistant Gram-negative bacteria [1]. The chemical instability of netilmicin in solution presents significant formulation challenges, as the molecule contains unsaturated double-bonds in its structure that make it susceptible to oxidative degradation during production and storage [2]. To address these challenges, optimized formulations incorporate specific stabilizers that protect the molecule from oxidative degradation while maintaining sterility and potency [3] [2].
The composition of this compound injection has been systematically optimized to enhance stability while meeting pharmacopeial requirements. The following table summarizes the core components and their functional roles in the formulation:
Table 1: Composition of this compound Injection
| Component | Concentration Range | Function | Notes |
|---|---|---|---|
| This compound | 20,000-100,000 U/mL | Active ingredient | Potency calculated as netilmicin (C₂₁H₄₁N₅O₇) [4] |
| Sodium sulfite/sodium hydrogen sulfite | 0.1-0.5 mg/mL | Antioxidant | Prevents oxidative degradation [3] [2] |
| L-cysteine | 0.2-1.0 mg/mL | Antioxidant/stabilizer | Synergistic effect with sulfites [3] [2] |
| Edetate disodium | 0.1-0.6 mg/mL | Chelating agent | Binds metal ions that catalyze oxidation [3] [2] |
| Water for injection | q.s. to volume | Solvent | Must be purged with nitrogen to reduce oxygen content [3] |
The formulation may additionally contain suitable buffers, though the USP specifies that the final solution must have a pH between 3.5 and 6.0 to maintain stability and compatibility [5] [6]. The combination of sulfite and cysteine provides synergistic antioxidant protection through complementary mechanisms, while edetate further enhances stability by chelating metal ions that might catalyze oxidation reactions [2].
The manufacturing process requires specific equipment and environmental controls to ensure product quality:
All equipment must be thoroughly cleaned and sterilized before use. Water for injection should be freshly prepared and purged with nitrogen for at least 15 minutes to reduce oxygen content to below 1 ppm prior to use [3].
The following diagram visualizes the complete manufacturing process for this compound injection:
Diagram 1: this compound Injection Manufacturing Workflow
The manufacturing process follows a precise sequence to ensure optimal stability and sterility:
Step 1: Primary Solution Preparation - Add cysteine and this compound raw materials to 20% of the total preparation volume of water for injection (maintained at ≤40°C) [3]. Stir until completely dissolved, then add 0.2% (g/mL) needle-use activated carbon. Stir for 30 minutes for adsorption of impurities, then filter through a 1 μm filter [4].
Step 2: Stabilizer Solution Preparation - Simultaneously, add sodium sulfite (or sodium hydrogen sulfite) and edetate to another vessel containing 20% of the total preparation volume of water for injection [2]. Stir until completely dissolved, then add 0.2% (g/mL) needle-use activated carbon. Stir for 30 minutes, then filter through a 1 μm filter [3].
Step 3: Solution Combination - Combine the solutions from Step 1 and Step 2, then add water for injection to approximately 50% of the total preparation volume [4]. Adjust pH to between 3.5 and 6.0 using sodium hydroxide or hydrochloric acid solutions [3].
Step 4: Final Volume Adjustment - Add water for injection to the final volume with continuous stirring to ensure homogeneity [2].
Step 5: Sterile Filtration and Filling - Filter the bulk solution through a two-stage sterile filtration system: first through a 0.22/0.22 μm polypropylene foldable filter element, then through a 0.22/0.22 μm polyethersulfone microporous membrane [7]. Fill immediately into pre-sterilized type I glass vials or ampoules under nitrogen protection [3].
Step 6: Terminal Sterilization - Although aseptic processing is preferred, terminal sterilization may be performed at 100°C or lower if necessary [7].
This compound injection must comply with stringent quality control specifications as defined in pharmacopeial standards [5] [6] [8]. The following table summarizes the key quality attributes and their acceptance criteria:
Table 2: Quality Control Specifications for this compound Injection
| Test Parameter | Method Reference | Acceptance Criteria | Frequency |
|---|---|---|---|
| Assay (Netilmicin content) | USP Chromatographic method [5] | 90.0-115.0% of labeled claim | Each batch |
| pH | USP ⟨791⟩ [5] | 3.5-6.0 | Each batch |
| Bacterial endotoxins | USP ⟨85⟩ [5] | ≤1.25 USP Endotoxin Units/mg of netilmicin | Each batch |
| Sterility | USP ⟨71⟩ Membrane Filtration [5] | Must meet sterility requirements | Each batch |
| Particulate matter | USP ⟨788⟩ [5] | Meets requirements for small-volume injections | Each batch |
| Related substances | HPLC method [2] | Individual impurities: NMT 2.0% Total impurities: NMT 5.0% | Each batch | | Color and clarity | Visual inspection [9] | Colorless to slightly yellow, clear | Each container |
The potency of this compound injection is determined using a validated HPLC method per USP requirements [5] [6]:
0.1(W_S × P/50V)(r_U / r_S)
where V is the volume, in mL, of injection taken, W_S is the weight of standard, P is the potency of standard, and r_U and r_S are the peak responses of assay and standard preparations, respectively [5]The bacterial endotoxins test is critical for this injectable product:
Sterility testing must be performed according to USP ⟨71⟩ using the Membrane Filtration method [5]:
Stability studies indicate that this compound injection remains stable for extended periods when proper storage conditions are maintained:
Table 3: Stability Profile of this compound Injection
| Storage Condition | Strength | Stability Duration | Key Observations |
|---|---|---|---|
| 7°C (Refrigeration) | 10 mg/mL | Up to 90 days | No significant decomposition [9] |
| 7°C (Refrigeration) | 100 mg/mL | Up to 90 days | No significant decomposition [9] |
| 25°C/60%RH | 10 mg/mL | Up to 30 days | Slow deepening of yellow color after 30 days [9] |
| 25°C/60%RH | 100 mg/mL | Up to 30 days | Appearance of two TLC zones after 30 days [9] |
| Room temperature with light exposure | 10 mg/mL | Up to 9 days | Assay results fell to half after 120 days [9] |
The optimal storage condition for this compound injection is continuous refrigeration at 2-8°C, which maintains chemical stability for up to 90 days [9]. When stored at room temperature (25°C/60%RH), the injection remains stable for 30 days, though a slow deepening of yellow color may occur, indicating initial degradation [9]. The injection should be protected from light wherever possible, as exposure to light accelerates decomposition [9].
The stability of this compound injection should be monitored using validated stability-indicating methods:
This compound injection presents unique formulation challenges due to the inherent susceptibility of the molecule to oxidative degradation. The optimized formulation containing synergistic antioxidants (sulfite and cysteine) along with a chelating agent (edetate) significantly enhances stability while meeting all pharmacopeial requirements. The manufacturing process must emphasize oxygen exclusion through nitrogen protection and controlled temperature conditions to maintain product quality.
For researchers and pharmaceutical developers, the following key recommendations should be considered:
The protocols outlined in these application notes provide a comprehensive framework for developing, manufacturing, and controlling this compound injection that meets regulatory standards and maintains stability throughout its shelf life.
Introduction Netilmicin is a semisynthetic aminoglycoside antibiotic developed for its activity against certain Gram-negative bacteria, including some strains resistant to gentamicin [1]. Reliable in vitro susceptibility testing is therefore critical for its effective clinical application. These application notes consolidate the key historical experimental protocols for determining bacterial susceptibility to netilmicin using broth microdilution and disk diffusion methods, as established in foundational studies.
Experimental Protocols & Data
The core methodologies for netilmicin susceptibility testing are the broth microdilution and agar disk diffusion tests.
1. Broth Microdilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC) of netilmicin.
Principle: The test involves inoculating a standardized concentration of bacteria into a series of broth wells containing serial dilutions of netilmicin. The MIC is the lowest concentration of antibiotic that prevents visible bacterial growth after a defined incubation period [2].
Procedure:
Critical Consideration: The cation concentration (Mg²⁺ and Ca²⁺) in the test medium significantly affects the MIC of netilmicin, particularly against Pseudomonas aeruginosa. Studies found that higher cation concentrations can lead to higher MICs, potentially causing interpretive discrepancies [3]. It is crucial to use media that comply with current standards (e.g., CLSI or EUCAST) for which the breakpoints are defined.
2. Agar Disk Diffusion Method This test uses antibiotic-impregnated disks on an agar plate to predict clinical susceptibility.
The following table summarizes quantitative data and interpretive criteria from key historical studies. Please note: These are for historical reference only; you must consult current CLSI or EUCAST guidelines for contemporary breakpoints.
| Testing Method | Netilmicin Concentration/Disk Potency | Susceptibility Interpretation (Historical Criteria) | Key Findings & Correlations |
|---|---|---|---|
| Broth Microdilution [2] [3] | Varying concentrations (e.g., 0.25 - 32 μg/mL) | MIC ≤ 4.0 μg/mL (Susceptible in unsupplemented broth) [3] | Cation content in Mueller-Hinton broth markedly affects MICs for P. aeruginosa. A susceptible disk test (zone ≥15 mm) corresponded to an MIC of ≤4.0 μg/ml in unsupplemented broth, but ≤12 μg/ml and ≤32 μg/ml in broth with half and full cation supplements, respectively [3]. |
| Disk Diffusion [1] | 10 μg disk | Zone diameter ≥ 15 mm (Correlates with probable clinical susceptibility) [1] | The 10-μg netilmicin disk correctly predicted susceptibility in isolates where the 10-μg gentamicin disk failed, demonstrating the need for a specific netilmicin disk [1]. Netilmicin was active against 96.4% of clinical isolates in one study, including 93.7% of strains resistant to gentamicin, kanamycin, tobramycin, and sisomicin [2]. |
The following diagrams, generated using the DOT language, visualize the logical workflows for the two susceptibility testing protocols. The scripts adhere to your specifications regarding color, contrast, and layout.
Diagram 1: Broth Microdilution Workflow
Diagram 2: Disk Diffusion Workflow
The table below summarizes the core parameters of two environmentally friendly methods for determining Netilmicin.
| Parameter | Method 1: Eco-Friendly HPLC [1] | Method 2: RP-HPLC with Benzyl Alcohol [2] |
|---|---|---|
| Application | Bulk drug & Ophthalmic solution | Netilmicin sulfate injections (with Benzyl Alcohol) |
| Chromatographic Principle | Reversed-Phase HPLC | Reversed-Phase HPLC (Gradient Elution) |
| Column | Information not specified in abstract | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol-Buffer (pH 3.5) [40:960, v/v] | Systematically optimized to minimize ion-pairing reagents |
| Flow Rate | 1.0 mL/min | Information not specified in abstract |
| Detection | UV at 205 nm | UV at 205 nm |
| Injection Volume | 20 µL | Information not specified in abstract |
| Runtime | < 7 minutes | Information not specified in abstract |
| Linearity Range | 125.0 - 1000.0 µg/mL for Netilmicin | 100 - 300 µg/mL for Netilmicin; 10.0 - 30.0 µg/mL for Benzyl Alcohol |
| Greenness Assessment | AES: 87; AGREE: 0.65; BAGI: 77.5; Whiteness: 99.2 [1] | Adherence to GAC principles, with reduced solvent use and waste [2] |
This method is designed to be straightforward, cost-effective, and suitable for routine analysis of Netilmicin in bulk and ophthalmic solutions [1].
Instrumentation and Reagents:
Chromatographic Conditions:
Forced Degradation (Stability-Indicating Property):
The workflow for this method can be visualized as follows:
This method is robust and precise for quantifying both the active drug (Netilmicin) and the preservative (Benzyl Alcohol) in injectable formulations, with a focus on minimizing ion-pairing reagents [2].
Instrumentation and Reagents:
Chromatographic Conditions:
Forced Degradation and Validation:
The workflow for this method is more complex due to the gradient elution and simultaneous estimation:
Modern GAC evaluation uses multiple metrics to quantify environmental impact, safety, and practical effectiveness.
Netilmicin sulfate is a semi-synthetic aminoglycoside antibiotic derived from sisomicin that demonstrates potent bactericidal activity against a broad spectrum of Gram-negative pathogens and some Gram-positive bacteria. As with other aminoglycosides, its primary mechanism of action involves binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to bacterial cell death. Netilmicin is particularly valued in clinical practice for its activity against problematic pathogens such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella species, and Enterobacter species. The clinical utility of netilmicin extends to the treatment of serious infections including septicemia, complicated urinary tract infections, intra-abdominal infections, and lower respiratory tract infections. In the diagnostic laboratory setting, this compound reagent serves as an essential component in antimicrobial susceptibility testing (AST) to determine bacterial susceptibility profiles, guide appropriate antimicrobial therapy, and monitor emerging resistance patterns. The accurate performance and interpretation of netilmicin susceptibility tests are therefore critical elements in both clinical management and antimicrobial stewardship programs. [1] [2]
Antimicrobial susceptibility testing breakpoints represent critical concentrations that define whether a bacterial isolate is susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established through extensive evaluation of microbiological, pharmacological, and clinical data. According to the Clinical and Laboratory Standards Institute (CLSI), effective January 2024, all clinical laboratories performing antimicrobial susceptibility testing must use breakpoints currently recognized by either CLSI or the U.S. Food and Drug Administration (FDA). This regulatory requirement ensures standardized reporting and consistent interpretation of susceptibility results across healthcare facilities. To assist laboratories in implementing current standards, CLSI in collaboration with several organizations including the Association of Public Health Laboratories (APHL), American Society for Microbiology (ASM), College of American Pathologists (CAP), and Centers for Disease Control and Prevention (CDC) has developed a Breakpoint Implementation Toolkit (BIT). This comprehensive resource provides detailed guidance for performing verification or validation studies required to update breakpoints, along with documentation templates and access to appropriate reference strains. Laboratories must remain vigilant in monitoring for updates to breakpoint standards, as evidenced by the October 2025 update that added CLSI M45 3rd Edition (fastidious bacteria) breakpoints to the BIT resources. [3]
Table 1: Current Interpretive Criteria for Netilmicin in Antimicrobial Susceptibility Testing [3] [2]
| Testing Method | Susceptible | Intermediate | Resistant | Source |
|---|---|---|---|---|
| Disk Diffusion (30 μg) | ≥15 mm | 13-14 mm | ≤12 mm | Jones et al. |
| Broth Microdilution (MIC) | ≤12 μg/mL | 13-16 μg/mL | ≥16 μg/mL | Jones et al. |
The disk diffusion method provides a practical approach for assessing bacterial susceptibility to netilmicin by measuring the zone of inhibition around an antibiotic-impregnated disk. This method is particularly valuable in clinical settings for its cost-effectiveness, technical simplicity, and ability to test multiple antibiotics against a single bacterial isolate simultaneously. The disk diffusion procedure generates quantifiable results that correlate with minimum inhibitory concentration (MIC) values, allowing for categorical interpretation of susceptibility. The standardized protocol described below ensures reproducible and accurate results that can inform clinical treatment decisions within 16-24 hours. Recent data from North American hospitals indicates a 15% increase in the use of netilmicin-based AST panels, reflecting its growing importance in guiding targeted antimicrobial therapy and reducing antibiotic misuse. [1]
Inoculum Preparation: Using sterile technique, transfer 3-5 colonies of the test organism to saline and vortex thoroughly. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL).
Inoculation: Within 15 minutes of turbidity adjustment, dip a sterile cotton swab into the inoculum suspension, express excess fluid by rotating against the tube wall, and streak the entire agar surface in three directions to ensure confluent growth.
Disk Application: Using sterile forceps or an automated dispenser, apply netilmicin disks (30 μg) to the inoculated agar surface. Press gently to ensure complete contact, and maintain proper spacing (center-to-center distance of 24 mm) to prevent overlapping zones.
Incubation: Invert plates and incubate at 35±2°C in ambient air for 16-18 hours. Examine after 16 hours if growth is adequate; otherwise, reincubate and read at 18-20 hours.
Zone Measurement: Using calibrated calipers or an automated zone reader, measure the diameter of complete inhibition (including the disk diameter) to the nearest millimeter. Ensure measurements are taken from the back of the plate against a black, non-reflective background with reflected light.
Interpretation: Compare zone diameters to the current CLSI breakpoint criteria (Table 1). Report results as Susceptible (S), Intermediate (I), or Resistant (R) following established laboratory protocols.
The broth microdilution method provides a quantitative measurement of bacterial susceptibility to netilmicin by determining the minimum inhibitory concentration (MIC) – the lowest concentration that prevents visible growth. This method offers several advantages including high reproducibility, efficient testing of multiple isolates, and the ability to automate the process for high-throughput laboratories. The MIC values generated through this method facilitate more precise dosing regimens, particularly important for aminoglycosides like netilmicin which have a narrow therapeutic index. The protocol described below utilizes standardized methodology compliant with CLSI and FDA requirements for clinical susceptibility testing. [1] [3]
Table 2: Netilmicin Preparation Scheme for Broth Microdilution Testing [1] [2]
| Final Concentration (μg/mL) | Stock Solution Volume | Diluent Volume | Two-Fold Dilution Series |
|---|---|---|---|
| 128 | 1280 μL of 1 mg/mL | 8720 μL CA-MHB | Highest concentration |
| 64 | 100 μL of previous | 100 μL CA-MHB | 1:2 dilution |
| 32 | 100 μL of previous | 100 μL CA-MHB | 1:2 dilution |
| 16 | 100 μL of previous | 100 μL CA-MHB | 1:2 dilution |
| 8 | 100 μL of previous | 100 μL CA-MHB | 1:2 dilution |
| 4 | 100 μL of previous | 100 μL CA-MHB | 1:2 dilution |
| 2 | 100 μL of previous | 100 μL CA-MHB | 1:2 dilution |
| 1 | 100 μL of previous | 100 μL CA-MHB | 1:2 dilution |
| 0.5 | 100 μL of previous | 100 μL CA-MHB | Lowest concentration |
Antibiotic Dilution Preparation: Prepare a stock solution of netilmicin at 1 mg/mL in sterile water. Perform two-fold serial dilutions in CA-MHB according to the scheme in Table 2 to achieve the desired concentration range (typically 0.5-128 μg/mL).
Inoculum Preparation: Using direct colony suspension method, prepare a bacterial suspension in saline equivalent to the 0.5 McFarland standard. Further dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 × 10^5 CFU/mL.
Inoculation of Plates: Using a multichannel pipette, add 100 μL of the adjusted inoculum to each well of the microdilution tray containing the netilmicin dilutions. Include growth control (inoculum without antibiotic) and sterility control (broth only) wells.
Incubation: Seal plates with adhesive sealers and incubate at 35±2°C in ambient air for 16-20 hours. Avoid stacking plates more than five high to ensure even heating.
Reading Endpoints: Examine each well for visible growth after 16-20 hours of incubation. The MIC is defined as the lowest concentration of netilmicin that completely inhibits visible growth. Use a reading mirror to facilitate detection of slight turbidity.
Interpretation: Compare MIC values to the current CLSI breakpoint criteria (Table 1). For isolates with MICs in the intermediate category, clinical response may be dependent on site of infection, dosage, and host factors.
Bacterial resistance to netilmicin primarily occurs through three principal mechanisms: enzymatic modification, ribosomal target alteration, and reduced intracellular accumulation. The most clinically significant mechanism involves enzymatic modification of the netilmicin molecule by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH). These enzymes catalyze the modification of specific functional groups on the aminoglycoside molecule, reducing its affinity for the bacterial ribosomal target. Among Gram-negative bacteria, the prevalent resistance mechanisms include AAC(3)-II (conferring resistance to gentamicin, tobramycin, and netilmicin), AAC(6')-I (affecting tobramycin, netilmicin, and amikacin), and ANT(2")-I (impacting gentamicin, tobramycin). Recent surveillance studies have identified the emergence of novel resistance determinants including AAC(6')-III and AAC(6')-IV, which demonstrate expanded activity against multiple aminoglycosides including netilmicin. The increasing complexity of enzymatic resistance mechanisms, particularly when combined with permeability barriers in organisms like Pseudomonas aeruginosa, presents significant challenges for clinical management and underscores the importance of accurate susceptibility testing. [4]
The following diagram illustrates the workflow for netilmicin susceptibility testing and resistance mechanism analysis:
Diagram 1: Netilmicin Susceptibility Testing and Resistance Analysis Workflow. This diagram illustrates the comprehensive testing pathway from bacterial isolation through susceptibility testing to resistance mechanism analysis when required.
Quality control measures are essential components of reliable antimicrobial susceptibility testing to ensure accurate and reproducible netilmicin susceptibility results. Laboratories must implement comprehensive QC protocols that include regular testing of reference strains with defined susceptibility profiles. For netilmicin testing, the recommended QC strains include Escherichia coli ATCC 25922* (expected zone diameter: 16-21 mm; expected MIC: 0.5-4 μg/mL) and Pseudomonas aeruginosa ATCC 27853* (expected zone diameter: 15-20 mm; expected MIC: 1-4 μg/mL). Additionally, laboratories must perform validation studies when implementing new breakpoints or testing methodologies as mandated by CLSI and regulatory requirements. The Breakpoint Implementation Toolkit (BIT) provides comprehensive resources for performing these verification studies, including templates for documentation and access to appropriate reference strains from the CDC and FDA Antibiotic Resistance Isolate Bank. Laboratories should establish QC frequency schedules according to their accreditation requirements, typically performing QC testing daily or weekly depending on testing volume and laboratory specifications. All QC results must be documented and reviewed for out-of-range values, with appropriate corrective actions implemented when QC criteria are not met. [3]
Table 3: Quality Control Ranges for Netilmicin Susceptibility Testing Methods [3] [2]
| Quality Control Strain | Expected Zone Diameter (mm) | Expected MIC Range (μg/mL) | Application |
|---|---|---|---|
| Escherichia coli ATCC 25922 | 16-21 mm | 0.5-4 μg/mL | Disk diffusion and broth microdilution |
| Pseudomonas aeruginosa ATCC 27853 | 15-20 mm | 1-4 μg/mL | Disk diffusion and broth microdilution |
| Staphylococcus aureus ATCC 29213 | Not applicable | 0.25-1 μg/mL | Broth microdilution only |
Netilmicin remains a valuable therapeutic option for the treatment of serious Gram-negative bacterial infections, particularly in settings where resistance to other aminoglycosides may limit treatment choices. The accurate performance and interpretation of netilmicin susceptibility testing is therefore an essential function of clinical microbiology laboratories. The standardized protocols outlined in these application notes provide detailed methodologies for disk diffusion and broth microdilution testing, complemented by comprehensive quality control procedures. The evolving landscape of aminoglycoside resistance mechanisms, including the emergence of novel modifying enzymes and the increasing complexity of resistance patterns, underscores the importance of ongoing surveillance and accurate susceptibility testing. By implementing these standardized protocols and maintaining vigilance regarding breakpoint updates, laboratories can ensure the generation of reliable netilmicin susceptibility data to guide appropriate antimicrobial therapy and contribute to antimicrobial stewardship efforts. Future directions in netilmicin testing will likely include increased automation, integration with digital data management systems, and the development of rapid molecular methods for detecting specific resistance determinants. [1] [4]
This compound is a semisynthetic aminoglycoside antibiotic widely used as a therapeutic alternative for treating infections caused by susceptible bacteria resistant to gentamicin and tobramicin. Its molecular structure features multiple functional groups susceptible to degradation under specific environmental conditions, necessitating careful stability profiling for pharmaceutical development. The sulfate salt form of netilmicin enhances water solubility, making it suitable for parenteral formulations, but also introduces specific stability challenges that researchers must address during drug development and clinical application.
Understanding this compound stability is paramount for formulation scientists and researchers working with this compound, as degradation not only reduces potency but may potentially lead to toxic by-products. The molecule demonstrates particular sensitivity to moisture, temperature fluctuations, and light exposure, requiring comprehensive stability protocols to ensure maintenance of chemical integrity and therapeutic efficacy throughout the product lifecycle. These application notes consolidate experimental data and methodological approaches to facilitate proper storage condition selection and stability-indicating assay development for this compound in various pharmaceutical formulations.
This compound (CAS Registry Number 56391-57-2) has a molecular formula of C₂₁H₄₁N₅O₇·2.5H₂SO₄ and a molecular weight of 1441.55 g/mol. As a semisynthetic aminoglycoside, it possesses multiple amine functional groups and hydroxyl moieties that contribute to its high hydrophilicity and water solubility. These same structural characteristics, however, render the molecule particularly susceptible to hydrolytic degradation and oxidation processes, especially when exposed to unfavorable environmental conditions during storage or processing.
The compound has been identified as moderately to severely irritating to skin and eyes, requiring appropriate safety precautions during handling. From a stability perspective, this compound is incompatible with strong oxidizing agents and may undergo thermal decomposition when exposed to high temperatures, producing toxic gases including carbon monoxide, carbon dioxide, and nitrogen oxides. The molecule requires protection from light and heat to maintain stability, with recommended storage in cool, dark conditions to prevent degradation initiation [1].
The hygroscopic nature of this compound presents significant formulation challenges, particularly for solid dosage forms intended for inhalation therapy. When exposed to humid conditions, netilmicin particles undergo moisture absorption, leading to particle agglomeration through liquid bridge formation that eventually develops into solid bridges between particles. This phenomenon increases inter-particulate forces, ultimately deteriorating the aerosolization performance of dry powder formulations and potentially accelerating hydrolytic degradation [2]. Additionally, solutions of netilmicin demonstrate concentration-dependent stability profiles, with higher concentrations generally exhibiting extended stability compared to more dilute solutions under identical storage conditions.
Table 1: Optimal Storage Conditions for this compound Formulations Based on Experimental Data
| Formulation Type | Concentration | Storage Temperature | Relative Humidity | Light Conditions | Validated Shelf Life |
|---|---|---|---|---|---|
| Solution in PP syringe | 10 mg/mL or 100 mg/mL | 7°C (refrigeration) | Not specified | Protected from light | 90 days |
| Solution in PP syringe | 10 mg/mL or 100 mg/mL | 25°C | 60% RH | Protected from light | 30 days |
| Solution in PP syringe | 10 mg/mL | Room temperature in light (RTL) | Ambient | Unprotected | 9 days |
| Dry Powder Inhalation (with L-leucine) | N/A | 40°C | 75% RH | Not specified | Stable under accelerated conditions |
Temperature Sensitivity: this compound solutions demonstrate progressive degradation with increasing temperature, with refrigerated conditions (7°C) providing maximum stability (90 days) compared to room temperature storage (25°C/60% RH, 30 days) [3] [4]. Solutions stored at room temperature with light exposure (RTL) show significantly reduced stability (9 days), highlighting the combined detrimental effects of temperature and light.
Humidity Considerations: For solid netilmicin formulations, relative humidity control is critical due to the compound's hygroscopic nature. The addition of L-leucine as an excipient in dry powder inhalations significantly reduces moisture absorption, maintaining stability even at 75% RH when stored at 40°C [2]. This stability enhancement is attributed to L-leucine's surfactant properties that create a hydrophobic surface on netilmicin particles.
Light Protection Requirements: Netilmicin solutions demonstrate photosensitivity, evidenced by visible color changes (slow deepening of yellow color) and decomposition product formation when stored unprotected from light [3]. For optimal stability, solutions should be protected from light regardless of storage temperature.
This protocol establishes a standardized methodology for determining the chemical stability and validated shelf life of this compound solutions stored in polypropylene syringes under various environmental conditions. The procedure is adapted from stability studies published in the Journal of Pharmaceutical and Biomedical Analysis [3] [4] [5] and is designed for use by pharmaceutical researchers and quality control personnel in hospital pharmacy aseptic units or manufacturing facilities.
Solution Preparation: Prepare this compound solutions at concentrations of 10 mg/mL and 100 mg/mL in appropriate pharmaceutical-grade water for injection.
Syringe Filling: Aseptically fill 2 mL polypropylene syringes with the prepared solutions, ensuring consistent filling volume and elimination of air bubbles. Secure with Luer-lock caps.
Storage Groups: Divide filled syringes into three storage condition groups:
Sampling Schedule: Remove triplicate samples from each storage condition at predetermined time points (e.g., 0, 7, 15, 30, 60, 90 days) for analysis.
Table 2: HPLC Conditions for this compound Stability Analysis
| Parameter | Specification |
|---|---|
| Column | 150 × 4.6 mm i.d. 5 µm C8 column |
| Mobile Phase | Isocratic elution with methanol:water (75:25 v/v) |
| Aqueous Phase Modification | 4.4 g/L sodium sulfate and 2 mL/L acetic acid |
| Flow Rate | 1.5 mL/min |
| Detection | Fluorescence detection with excitation at 340 nm and emission at 455 nm |
| Injection Volume | 20 µL |
| Derivatization | Pre-column derivatization with OPA reagent |
| Sample Temperature | 4°C in autosampler |
| Run Time | 10 minutes |
| Retention Time | Approximately 5.97 minutes for derivatized netilmicin |
This protocol describes methods for evaluating the physical stability and hygroscopicity of this compound in dry powder inhalation formulations, particularly when co-processed with L-leucine to enhance stability under humid conditions. The procedures are adapted from research published in Pharmaceutics [2] and are designed for formulation scientists developing stable pulmonary delivery systems for aminoglycoside antibiotics.
Hygroscopicity Testing:
Aerosolization Performance:
Physical Characterization:
This compound requires careful handling due to its potential as a moderate to severe irritant to skin and eyes. Personnel should implement the following safety measures:
In case of accidental exposure, immediately flush affected areas with copious amounts of water. For eye contact, remove contact lenses and continue flushing for at least 15 minutes. Seek medical attention if irritation persists [1].
Implement regular quality control checks for this compound formulations:
Based on comprehensive stability studies, this compound demonstrates temperature-dependent and formulation-specific stability characteristics that must be considered during pharmaceutical development and clinical use. The following key recommendations emerge from the experimental data:
Solution Formulations: For netilmicin solutions in polypropylene syringes, refrigerated storage (7°C) provides the longest shelf life (90 days), while room temperature storage with light protection allows for 30-day stability. Solutions should be protected from light in all storage scenarios to prevent degradation evidenced by yellow discoloration.
Dry Powder Formulations: The addition of L-leucine in a 30:1 ratio (netilmicin:L-leucine) significantly enhances stability of dry powder inhalations by reducing hygroscopicity and maintaining aerosolization performance. This formulation approach demonstrates stability under accelerated conditions (40°C/75% RH), making it suitable for pulmonary delivery applications.
Quality by Design: Implement robust stability testing protocols during formulation development, including monitoring for both chemical degradation (HPLC assay) and physical changes (color, particulates) that may indicate instability. The derivatization HPLC method with OPA provides a specific and sensitive stability-indicating assay for netilmicin.
These application notes provide comprehensive protocols for stability assessment and storage condition optimization, enabling researchers and pharmaceutical professionals to maintain this compound potency and safety throughout its shelf life.
Netilmicin is a semisynthetic aminoglycoside antibiotic derived from sisomicin that demonstrates potent activity against a broad spectrum of Gram-negative bacteria. As with other aminoglycosides, netilmicin possesses a narrow therapeutic index with potential nephrotoxicity and ototoxicity, necessitating precise analytical methods for therapeutic drug monitoring and quality control [1] [2]. The molecular structure of netilmicin contains multiple amine groups that render it highly polar and polycationic under acidic conditions, resulting in minimal retention on conventional reversed-phase chromatography columns. Additionally, the compound lacks strong chromophores, making direct UV detection challenging without derivatization or specialized approaches [1] [3]. These physicochemical properties have driven the development of ion-pair chromatography (IPC) methods as the primary analytical solution for netilmicin determination in pharmaceutical formulations and biological matrices.
Ion-pair chromatography addresses the fundamental challenges of netilmicin analysis by enabling adequate retention on reversed-phase columns through the formation of hydrophobic complexes between the analyte and ion-pairing reagents. The dynamic ion interaction between netilmicin and oppositely charged pairing agents allows for effective separation from related substances, impurities, and matrix components [4]. This technique has proven versatile across various detection platforms, including mass spectrometry, UV detection following borate complexation, and fluorescence detection after derivatization. The following application notes provide detailed protocols and methodological considerations for reliable netilmicin quantification using IPC, supporting drug development, quality control, and therapeutic monitoring applications.
The analysis of netilmicin and other aminoglycosides presents significant analytical challenges due to their high hydrophilicity and lack of chromophores. Several chromatographic approaches have been developed to address these issues, each with distinct advantages and limitations. Ion-pair chromatography has emerged as the most widely applied technique, though hydrophilic interaction liquid chromatography (HILIC) and derivatization methods offer alternative solutions for specific applications [1] [3].
When selecting an appropriate method for netilmicin analysis, researchers must consider the detection system availability, required sensitivity, sample throughput, and matrix complexity. IPC provides robust retention and separation of netilmicin from related substances like sisomicin, but requires careful optimization of pairing reagent concentration and mobile phase pH. HILIC methods eliminate the need for ion-pairing reagents but may demonstrate insufficient selectivity for complex mixtures and require MS detection due to the lack of UV chromophores [1]. Derivatization approaches enable highly sensitive fluorescence or UV detection but introduce additional sample preparation steps and potential reproducibility challenges. The following table compares the primary analytical approaches for netilmicin determination:
Table 1: Comparison of Analytical Methods for Netilmicin
| Method Type | Detection | Advantages | Limitations | Best Applications |
|---|---|---|---|---|
| Ion-Pair Chromatography | MS, UV (with borate) | Excellent retention and separation; well-established | Ion suppression in MS; lengthy equilibration | Impurity profiling; pharmaceutical QC |
| HILIC | MS (primarily) | No ion-pairing reagents; good for polar compounds | Poor UV detectability; limited selectivity | Therapeutic drug monitoring |
| Pre-column Derivatization | Fluorescence, UV | High sensitivity; no ion-pairing needed | Additional sample preparation; stability concerns | Biological matrices; low concentrations |
| High-pH Mobile Phase | UV, MS | Avoids ion-pairing reagents | Specialized columns required; high pH stability | Research applications |
For most pharmaceutical quality control applications, IPC with UV detection following borate complexation provides the optimal balance of performance, practicality, and compliance with regulatory requirements [1] [2]. For advanced applications requiring identification of unknown impurities or degradation products, IPC coupled with mass spectrometry offers superior characterization capabilities [5].
The characterization of unknown impurities in netilmicin requires high-resolution separation and definitive identification capabilities provided by liquid chromatography-mass spectrometry. This protocol describes an IPC method adapted from published research for the identification and structural elucidation of netilmicin impurities [5].
Table 2: IPC-MS Method Parameters for Netilmicin Impurity Profiling
| Parameter | Specification | Notes |
|---|---|---|
| Column | Reversed-phase C18 | 150-250 mm length, 4.6 mm internal diameter, 5 μm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Volatile ion-pairing agent compatible with MS |
| Mobile Phase B | Acetonitrile or methanol | HPLC grade |
| Gradient Program | 5-25% B over 3-4 minutes, then 25-95% B | Adjust based on column dimensions |
| Flow Rate | 0.6-1.0 mL/min | May require splitting before MS detection |
| Column Temperature | 30-40°C | Maintained constant |
| Injection Volume | 5-20 μL | Dependent on concentration |
| Detection | ESI-MS with ion trap analyzer | Positive ion mode; MSⁿ capability |
Step-by-Step Procedure:
This method has demonstrated capability to separate netilmicin from four potential related substances prescribed in the European Pharmacopoeia, along with identification of 16 unknown impurities in netilmicin samples through comparison of fragmentation patterns with reference substances [5]. The use of TFA as a volatile ion-pairing agent enables both effective chromatographic separation and MS compatibility, though some ion suppression may occur.
For routine quality control applications where MS detection is not available or necessary, IPC with UV detection following borate complexation provides a robust and sensitive alternative. This protocol is adapted from recent research on aminoglycoside analysis [1].
Table 3: IPC-UV Method Parameters with Borate Complexation
| Parameter | Specification | Notes |
|---|---|---|
| Column | Reversed-phase C18 | 250 mm length, 4.6 mm internal diameter, 5 μm particle size |
| Ion-Pairing Reagent | Octanesulfonate | 5-20 mM in mobile phase |
| Complexation Agent | Tetraborate buffer (pH 9.0) | 10-50 mM concentration |
| Mobile Phase | Gradient of tetraborate buffer with octanesulfonate and acetonitrile | Adjust pH to 9.0 ± 0.1 |
| Flow Rate | 1.0-1.5 mL/min | Adjust to achieve backpressure <250 bar |
| Detection | UV at 200-205 nm | High sensitivity but may have limited linear range |
| Column Temperature | 30-40°C | Maintained constant |
| Injection Volume | 10-50 μL | Dependent on concentration |
Step-by-Step Procedure:
This method has demonstrated excellent linearity (R² > 0.999) within 100-300 μg/mL for netilmicin, enabling accurate quantification in pharmaceutical products [2]. The borate complexation facilitates UV detection by creating a chromophoric complex, while the ion-pairing reagent provides adequate retention and separation from related substances like sisomicin.
Traditional IPC methods incorporate ion-pairing reagents in the mobile phase, which can cause ion suppression in MS detection and require lengthy column equilibration. A novel approach involving in-sample addition of ion-pairing reagents has been developed to overcome these limitations while maintaining adequate retention for hydrophilic analytes like netilmicin [6].
This innovative technique involves adding the ion-pairing reagent directly to the sample solution rather than the mobile phase. The reagent is deposited on-column during injection, creating a localized ion-pairing environment that facilitates retention of netilmicin and related compounds. The pairing reagent is subsequently eluted during the column cleaning step of the gradient program and can be diverted away from the MS detector to prevent fouling and ion suppression. The method typically uses alkyl sulfonates with chain lengths from C6 to C8 as pairing reagents, with concentration optimization critical to achieving adequate retention without causing peak broadening.
Protocol for In-Sample IPC-MS:
This approach has demonstrated successful retention and resolution of aminoglycoside antibiotics including netilmicin while maintaining MS compatibility and reducing system equilibration time [6].
For comprehensive quality control of netilmicin pharmaceutical products, stability-indicating methods must separate the active compound from degradation products and related impurities. The European Pharmacopoeia specifies four potential related substances in netilmicin, primarily originating from the synthesis process including starting materials and byproducts [5] [2].
A robust stability-indicating IPC method should demonstrate baseline resolution between netilmicin and its primary related substance, sisomicin (the starting material for netilmicin synthesis). Forced degradation studies under acidic, basic, oxidative, thermal, humidity, and photolytic stress conditions are essential to validate method specificity and stability-indicating capability [2]. Degradation products should be well-separated from the main peak and from each other, with mass spectrometry used for identification of unknown degradation products when necessary.
Protocol for Forced Degradation Studies:
The development of a green chemistry-focused IPC method for netilmicin and benzyl alcohol in pharmaceutical injections has been recently reported, demonstrating reduced reliance on ion-pairing agents while maintaining performance characteristics [2]. This method validated according to ICH guidelines showed excellent linearity (R² > 0.999), precision (RSD < 2%), and accuracy (98-102%) while incorporating environmental considerations.
The choice of ion-pairing reagent significantly impacts the retention, resolution, and detection of netilmicin in IPC methods. For cationic analytes like netilmicin, alkyl sulfonates and sulfates represent the most commonly employed pairing agents, with chain length directly influencing retention factors [4].
Table 4: Guide to Ion-Pairing Reagent Selection for Netilmicin Analysis
| Reagent | Chain Length | Typical Concentration | Applications | Compatibility |
|---|---|---|---|---|
| Trifluoroacetic Acid | N/A | 0.05-0.1% | LC-MS methods | Excellent MS compatibility |
| Pentanesulfonate | C5 | 5-20 mM | IPC-UV | Limited MS compatibility |
| Heptanesulfonate | C7 | 5-20 mM | IPC-UV, in-sample IPC | Moderate MS compatibility with diversion |
| Octanesulfonate | C8 | 5-20 mM | IPC-UV with borate | Poor MS compatibility |
| Dodecylsulfate | C12 | 1-10 mM | IPC-UV | Not MS compatible |
For methods requiring mass spectrometric detection, volatile ion-pairing reagents like trifluoroacetic acid, heptafluorobutyric acid, or ammonium formate with formic acid must be employed [5] [6]. While these reagents provide MS compatibility, they may offer less effective retention compared to their non-volatile counterparts and can cause ion suppression in the MS source. Recent approaches utilizing in-sample addition of pairing reagents with subsequent diversion from the MS detector represent a promising compromise for achieving both adequate retention and MS detection sensitivity [6].
Successful development and implementation of IPC methods for netilmicin requires careful optimization of multiple parameters and awareness of potential operational challenges.
Key Optimization Parameters:
Common Issues and Solutions:
The following workflow diagram illustrates the systematic method development process for netilmicin IPC analysis:
Graph 1: Method development workflow for netilmicin IPC analysis. The initial detection method selection dictates the choice of ion-pairing reagents and subsequent optimization parameters.
For IPC methods targeting related substance analysis, the following separation strategy ensures comprehensive impurity profiling:
Graph 2: Comprehensive impurity profiling strategy for netilmicin. IPC separation effectively resolves netilmicin from sisomicin (primary related substance) and multiple other impurities.
Ion-pair chromatography remains the most versatile and widely implemented technique for the analysis of netilmicin in pharmaceutical products and biological matrices. The methods detailed in these application notes provide robust solutions for quantification, impurity profiling, and stability studies, addressing the unique analytical challenges posed by this polar, non-chromophoric aminoglycoside antibiotic.
Recent advancements in IPC methodology, including in-sample addition of pairing reagents, volatile reagents for MS compatibility, and green chemistry approaches reducing reagent consumption, continue to expand the application range and sustainability of netilmicin analysis. When properly optimized and validated, IPC methods deliver the precision, accuracy, and sensitivity required for regulatory compliance and product quality assurance throughout the drug development lifecycle.
1. What is the primary cellular mechanism behind netilmicin-induced nephrotoxicity? Netilmicin causes kidney damage primarily through acute tubular necrosis (ATN) of the proximal tubule [1]. The process is dose-dependent and follows a specific cellular pathway [2] [1]:
The diagram below illustrates this mechanism and the corresponding experimental injury markers.
2. What are the key patient- and treatment-related risk factors that increase nephrotoxicity? Nephrotoxicity risk is influenced by several factors, which should be controlled in experimental designs [2] [3].
| Risk Factor Category | Specific Factors |
|---|---|
| Treatment-Related | Prolonged therapy (≥5 days), high total cumulative dose, trough levels >2 mcg/mL [3]. |
| Patient-Related | Preexisting renal insufficiency, advanced age, dehydration, hyperbilirubinemia [3]. |
| Concurrent Exposures | Concomitant use of other nephrotoxic drugs (e.g., vancomycin, cisplatin, amphotericin B) [3]. |
3. What dosing and monitoring strategies are most effective for reducing nephrotoxicity in experimental models? Implementing controlled dosing and rigorous monitoring is central to reducing nephrotoxicity.
| Strategy | Key Parameters & Target Ranges |
|---|---|
| Therapeutic Drug Monitoring (TDM) | Trough Concentration: Maintain < 2 mcg/mL [3]. |
| Once-Daily Dosing | Higher peak concentration/MIC ratio for efficacy; lower risk of tubular accumulation [4]. |
| Functional & Tissue Integrity Monitoring | Serum Creatinine (SCr): Track absolute/relative increases. Tubular Enzymes: Monitor NAG, GGT in urine. Electrolytes: Check for K+, Mg2+, Ca2+ wasting [2] [1]. |
4. Are there any proven pharmacological agents to prevent netilmicin nephrotoxicity? Evidence supports the use of N-acetylcysteine (NAC) as a preventive agent. A 2025 meta-analysis of randomized controlled trials concluded that NAC significantly reduces the incidence of antimicrobial-induced nephrotoxicity [5].
5. What advanced in vitro models can predict netilmicin nephrotoxicity during early drug development? Human induced pluripotent stem cell-derived proximal tubular-like cells (hiPSC-PTCs) are a advanced model for predictive toxicology [6].
6. What in silico tools are available for early nephrotoxicity screening of new compounds? Machine learning models can predict nephrotoxic potential based on chemical structure.
The experimental workflow for utilizing these advanced models is summarized below.
The table below summarizes the stability and compatibility findings for netilmicin sulfate under various conditions, as reported in the literature.
| Formulation / Mixture | Storage Conditions | Stability Duration & Key Findings | Primary Assessment Methods |
|---|---|---|---|
| Bulk & Ophthalmic Solution [1] | Method validated under ICH guidelines [1]. | The HPLC method is "stability-indicating," meaning it can detect degradation. Specific stability period not stated. | Eco-friendly HPLC with UV detection at 205 nm [1] [2]. |
| Aerosol with N-acetylcysteine & Betamethasone [3] | Room temperature (25±2°C) | Stable for 1 hour. No significant degradation (>95% remaining) and no color change [3]. | HPLC |
| Prefilled Polypropylene Syringes [4] | 7°C (Refrigeration) | Stable for 90 days at concentrations of 10 mg/ml and 100 mg/ml [4]. | HPLC, TLC |
| 25°C / 60% RH | Stable for 30 days. A yellow color developed, indicating initial degradation [4]. | ||
| Room Temperature & Light (RTL) | Stable for 9 days at 10 mg/ml. Significant degradation occurred after 120 days [4]. | ||
| IV Infusion with Metronidazole or Ranitidine [5] | In 0.9% Sodium Chloride infusion | Study confirmed stability, but abstract does not specify duration or conditions [5]. | Not specified in abstract |
| Various IV Solutions & Additives [6] | 4°C and 25°C | Stable for 7 days in 37 different IV solutions and with 22 of 26 tested additives [6]. | Microbiological Assay |
| 4°C and 25°C | Stable for only 1 day with multivitamin injection or vitamin B complex; 3 days with diphenhydramine HCl or neostigmine methylsulfate [6]. | Microbiological Assay |
Here are answers to common questions based on the compiled stability data.
Q1: What is a suitable stability-indicating method for analyzing this compound? A recently published eco-friendly HPLC method is available for determining netilmicin in bulk and ophthalmic solutions [1].
Q2: Can this compound be mixed with other drugs for nebulization? Yes, a specific study found that a mixture for nebulization containing netilmicin, N-acetylcysteine, and betamethasone was stable for at least 1 hour at room temperature, with no significant degradation or physical incompatibility [3].
Q3: How long can netilmicin solutions be stored in syringes? The stability depends on storage temperature and concentration [4].
For researchers looking to implement the stability-indicating method, here is a summary of the protocol based on the published work [1].
The following diagram illustrates the logical workflow for establishing the stability of this compound, integrating the information from the technical guide.
This section addresses potential issues that are inferred from the general literature but may not be explicitly detailed in the search results.
Problem: No peak or a very small peak is detected by HPLC-UV.
Problem: Poor peak shape or resolution in HPLC.
Problem: Discoloration of solution upon storage.
Netilmicin is a semisynthetic derivative of sisomicin, and its degradation profile includes process-related impurities and degradation products formed under stress conditions.
The table below summarizes the key known and potential impurities in netilmicin [1] [2]:
| Impurity Name | Type / Origin | Notes |
|---|---|---|
| Sisomicin | Starting Material | A primary related substance; monitoring is crucial [1] [2]. |
| N1-Ethylgaramine | Hydrolysis Product | Formed from the hydrolysis of sisomicin [2]. |
| N3-Ethylsisomicin | Process Impurity | Synthesized derivative, typically removed during crystallization [2]. |
| N3"-Ethylsisomicin | Process Impurity | Synthesized derivative, typically removed during crystallization [2]. |
| N2'-Ethylsisomicin | Process Impurity | Potential synthetic byproduct [2]. |
| N6'-Ethylsisomicin | Process Impurity | Potential synthetic byproduct [2]. |
| Other Unknowns | Degradation Products | 16 unknown impurities detected in a netilmicin sample [1]. |
The core challenge in analyzing netilmicin is its highly hydrophilic and basic nature, which requires specialized chromatographic techniques for proper retention and separation.
Here are the key parameters from successfully published methods:
| Method Aspect | Recommended Approach | Purpose & Notes |
|---|---|---|
| Stationary Phase | Poly(styrene-divinylbenzene) [2] or C18 column [3] | PS-DVB provides good retention and batch reproducibility for hydrophilic compounds. |
| Ion-Pairing Agent | Trifluoroacetic Acid [1] or 1-hexane sodium sulfonate [3] | Essential for retaining netilmicin on a reversed-phase column. |
| Detection Method | Pulsed Electrochemical Detection (PED) [2] or UV at 205 nm [3] | PED detects all major impurities without derivatization. UV at 205 nm is simpler but cannot detect N1-ethylgaramine [2]. |
| MS Detection | Electrospray Ion Trap Mass Spectrometry [1] | Used for structural elucidation of unknown impurities. |
The following diagram illustrates a general workflow for identifying netilmicin degradation products:
One study provides a robust method for separating and identifying impurities using LC/MS [1]:
A 2025 study developed a simple, eco-friendly stability-indicating HPLC method suitable for bulk and ophthalmic solutions [3]:
Recent analytical methods for netilmicin have moved toward more sustainable practices. The table below summarizes and compares two key approaches:
| Feature | Eco-Friendly Stability-Indicating Method [1] | Simultaneous Estimation with Benzyl Alcohol [2] |
|---|---|---|
| Analytical Goal | Assay of netilmicin in bulk & ophthalmic solution | Simultaneous quantification of netilmicin & benzyl alcohol in injections |
| Core Strategy | Aqueous-based mobile phase with ion-pairing agents | Optimized gradient elution to minimize ion-pairing reagents |
| Mobile Phase | Ethanol/Buffer (pH 3.5); 1-Hexane Sodium Sulfonate, Na₂SO₄ | Gradient elution; specific components not fully detailed |
| Column | Information not specified in abstract | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min | Information not specified in abstract |
| Detection | UV, 205 nm | UV, 205 nm |
| Runtime | < 7 minutes | Information not specified in abstract |
| Greenness Metrics | AGREE: 0.65; Analytical GREEnness: 87; Whiteness: 99.2 | Adherence to Green Analytical Chemistry principles |
Here are solutions to frequently encountered problems when analyzing netilmicin by HPLC:
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Peak Shape/Retention | Insufficient interaction with stationary phase; Inadequate ion-pairing | Optimize concentration of ion-pairing reagents (e.g., 1-hexane sodium sulfonate) [1] [3]. Ensure mobile phase pH is correctly adjusted to 3.5 [1]. |
| Inadequate Separation from Impurities | Co-elution with related substances (e.g., sisomicin) | Systematically optimize gradient profile to improve resolution [2]. Verify method's specificity through forced degradation studies [1] [2]. |
| High System Backpressure | Blockage from buffer salts; Column contamination | Filter mobile phase buffers (e.g., anhydrous sodium sulfate) [1]. Flush system as per column care instructions. |
| Noisy Baseline at Low UV | High UV absorbance from mobile phase components; Contamination | Use high-purity reagents. Ensure detection wavelength is set to 205 nm [1] [2]. Thoroughly purge the system. |
For developing the method described by Darwish et al. (2025) [1], follow this workflow. The diagram outlines the key stages from mobile phase preparation to method validation.
Key Preparative Details:
1. Does Netilmicin bind significantly to plasma proteins? No, Netilmicin does not significantly bind to plasma proteins [1]. This is a characteristic feature of aminoglycoside antibiotics [2].
2. How does the lack of protein binding impact Netilmicin's pharmacokinetics? The low protein binding significantly influences its distribution and elimination:
3. What are the primary mechanisms of resistance to Netilmicin? Resistance is often due to plasmid-mediated bacterial enzymes that modify and inactivate the drug. A key point of differentiation is that Netilmicin is less susceptible than Gentamicin to certain adenylating enzymes and equally resistant to phosphorylation, making it effective against some Gentamicin-resistant strains [3] [1].
While Netilmicin has low binding, confirming this in new experimental conditions (e.g., with tissue homogenates) may be necessary. Equilibrium Dialysis (ED) is often considered the reference method [2].
The following diagram illustrates the workflow for determining protein binding via equilibrium dialysis:
When designing PK studies for Netilmicin, its protein binding profile allows for certain simplifications.
Here are solutions to common experimental challenges with Netilmicin.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|---|---|
| Unexpectedly low antimicrobial efficacy in in vitro models | Inactivation by β-lactam antibiotics if co-administered in the same vessel [1]. | Administer Netilmicin and β-lactam antibiotics separately; do not mix in infusions. |
| High inter-individual variability in PK parameters | Differences in patient physiology, notably renal function, is a major source of variability [4]. | Use a population PK approach. Incorporate covariates like creatinine clearance and patient sex into the model for better prediction [4]. |
| Instability of Netilmicin in solution | Susceptibility to oxidation or degradation over time, especially in aqueous solutions. | Use stabilizers like cysteine and sodium sulfite in the formulation, as described in patent literature, to improve shelf-life [5]. |
The table below consolidates key quantitative data on Netilmicin for easy reference.
| Parameter | Value / Range | Context / Note |
|---|---|---|
| Protein Binding | Not significant [1] | A key differentiator from highly protein-bound drugs. |
| Volume of Distribution (Vd) | 0.15 - 0.3 L/kg [1] | Consistent with extracellular fluid distribution. |
| Elimination Half-life (t1/2) | 2 - 3 hours (initial phase) [1] | In adults with normal renal function. |
| Primary Clearance Route | Renal (>90%) [1] | Excreted unchanged in urine via glomerular filtration. |
| Typical Therapeutic Peak | 6 - 9 mg/L (multiple dosing) [1] | Target range for efficacy. |
| Typical Therapeutic Trough | <2 mg/L [1] | Target to reduce toxicity risk. |
The following diagram outlines a logical approach to troubleshooting common issues with Netilmicin in experimental models:
Netilmicin is an aminoglycoside antibiotic, and bacterial resistance to it can occur through several well-characterized mechanisms. The table below summarizes these primary pathways [1] [2] [3].
| Mechanism | Description | Key Genes/Proteins (Examples) | Clinical/Experimental Relevance |
|---|---|---|---|
| Enzymatic Modification | Inactivation of Netilmicin by AMEs that catalyze acetylation, adenylation, or phosphorylation [1]. | AAC (e.g., AAC(6')), AAD (e.g., AAD(4')), APH (e.g., APH(3')) | The most widespread and common mechanism of resistance [1] [2]. |
| 16S rRNA Methylation | Modification of the drug's ribosomal target (16S rRNA) by methyltransferases, preventing binding [1]. | RmtA, RmtB, RmtC, RmtD, ArmA | Of growing clinical prominence; confers high-level resistance to most aminoglycosides [1]. |
| Efflux Pumps | Active export of the drug from the bacterial cell, reducing intracellular concentration [1] [3]. | RND-type pumps (e.g., AcrAB-TolC in E. coli, MexXY in P. aeruginosa) | Contributes to multi-drug resistance (MDR) phenotypes [3]. |
| Reduced Permeability | Alterations in the bacterial outer membrane limit the uptake of Netilmicin [1] [3]. | Porin mutations/modifications (e.g., OmpF, OmpC) | An intrinsic resistance mechanism that can be enhanced through acquired mutations [1]. |
| Target Site Mutation | Rare mutations in the genes encoding the 16S rRNA or ribosomal proteins alter the drug binding site [1]. | Mutations in rrs gene (e.g., A1408G) | While rare, such mutations are clinically documented, particularly in M. tuberculosis [1]. |
When faced with a Netilmicin-resistant strain, a systematic approach is required to identify the underlying mechanism. The following workflow and detailed protocols will guide you through this process.
Diagram Title: Netilmicin Resistance Diagnostic Workflow
Experimental Protocols:
Phenotypic Confirmation: Minimum Inhibitory Concentration (MIC) Determination [1] [4]
Assessment of Efflux Pump Activity [3]
Genotypic Detection of Resistance Genes [1] [2]
aac(6')-I, aac(3'), ant(2").rmtA, rmtB, armA.Enzymatic Assay for Aminoglycoside-Modifying Enzymes (AMEs) [1]
Once the mechanism is identified, researchers can explore the following strategies to manage Netilmicin-resistant strains [1] [2] [3].
| Strategy | Approach | Considerations for Researchers |
|---|---|---|
| Combination Therapy | Use Netilmicin in synergy with a second antibiotic from a different class (e.g., β-lactams, fluoroquinolones) [2]. | Perform checkerboard assays or time-kill curves to identify and quantify synergistic effects. |
| Efflux Pump Inhibitors | Co-administer EPIs to restore Netilmicin's intracellular concentration [3]. | Primarily a research tool currently. PABN can be used to validate the role of efflux in your strains. |
| Novel Adjuvants | Develop molecules that inhibit the activity of AMEs or Rmt enzymes. | An area of active research. High-throughput screens can be designed to find compounds that block these enzymes. |
| Switch to Non-Cross-Resistant Agents | Use an antibiotic not affected by the identified mechanism (e.g., if Rmt is present, avoid all affected aminoglycosides) [1]. | Requires definitive knowledge of the resistance mechanism. Colistin or tigecycline may be options for MDR Gram-negatives, but check for co-resistance [3]. |
Q1: My strain is resistant to Netilmicin but susceptible to other aminoglycosides. What is the most likely mechanism? This profile is highly suggestive of enzymatic modification by a specific AME that efficiently modifies Netilmicin but has poor activity against the other aminoglycosides. For example, the enzyme AAC(6')-I confers resistance to Netilmicin and Tobramycin but not to Gentamicin or Amikacin [1].
Q2: How can I rapidly determine if high-level Netilmicin resistance is due to 16S rRNA methylation?
A key indicator is a pan-aminoglycoside resistance phenotype. If your strain exhibits high-level resistance to Netilmicin, Gentamicin, Tobramycin, and Amikacin, 16S rRNA methylation is the most probable cause. This can be confirmed genotypically by PCR for specific methyltransferase genes like armA or rmtB [1] [2].
Q3: Are there any new therapeutic approaches on the horizon for tackling such resistance? Research is focused on several novel strategies, including [1] [2] [3]:
Netilmicin sulfate presents specific analytical challenges due to its structure. Here are common issues and their solutions:
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Peak Shape/Resolution | Inadequate retention on column; incorrect mobile phase pH or composition [1] [2] | Optimize mobile phase; use ion-pairing reagents (PFPA, TFA) [1] [3] or specialized columns (PFP) [3] |
| Low Detection Sensitivity | Lack of strong UV chromophore [3] | Use alternative detectors: Charged Aerosol Detection (CAD) [3], Pulsed Electrochemical Detection (PED) [1], or pre-column derivatization with FMOC-Cl or OPA for fluorescence [4] |
| Inability to Separate Impurities | Method not specific for related substances (e.g., sisomicin) [1] [2] | Develop a stability-indicating method; perform forced degradation studies to validate separation of degradation products [2] |
| Inconsistent Results | Unoptimized or unvalidated method; variable derivatization conditions [5] [4] | Follow ICH Q2(R1) validation guidelines [6] [2]; rigorously control reaction time, pH, and reagent concentration during derivatization [4] |
Here are detailed methodologies for two primary approaches to analyzing this compound.
This method is effective for separating and quantifying netilmicin and its impurities without derivatization [3].
This newer method focuses on sustainability and is suitable for analyzing the main component in formulations [7].
The following workflow diagrams the key steps for developing and troubleshooting your netilmicin analysis method.
Choosing the right method depends on your goal. The table below compares the key characteristics of different approaches.
| Method | Key Feature | Best For | Detection | Key Parameter |
|---|---|---|---|---|
| RP-HPLC with CAD [3] | Detects impurities without derivatization | Related substances and composition analysis | Charged Aerosol Detector | Separates all known related substances |
| Ion-Pair LC with PED [1] | Direct detection of underivatized drug | Drug substance and impurity profiling | Pulsed Electrochemical Detection | Separates 8 components in ≤25 min |
| Eco-Friendly HPLC [7] | Simple, sustainable, and fast | Bulk drug and ophthalmic solution assay | UV at 205 nm | Runtime <7 min; uses ethanol |
| Pre-column Derivatization (FMOC-Cl) [4] | High sensitivity for complex matrices | Biological fluids (plasma, serum) | Fluorescence | Optimized reaction time, pH, and reagent concentration |
For a deeper look, the table below summarizes key quantitative findings from experimental and in vitro studies.
| Aspect | Experimental Findings | Source / Context |
|---|---|---|
| Therapeutic Efficacy (In Vivo) | In rabbit E. coli meningitis, a 2-log decrease in CSF bacterial counts was achieved with a mean CSF concentration of 1.4 µg/ml of netilmicin vs. 14.1 µg/ml of gentamicin [1]. | Therapy of experimental E. coli meningitis in rabbits [1]. |
| Enzymatic Resistance (In Vitro) | Netilmicin remains active against bacteria resistant to gentamicin due to the enzymes AAC(3)-I and AAD(2") [2]. | In vitro comparison against a variety of gram-negative bacteria and staphylococci [2]. |
| Activity vs. *Neisseria gonorrhoeae* | Netilmicin showed significantly higher susceptibility than gentamicin against clinical isolates, including multidrug-resistant strains [3]. | 2024 study on antimicrobial susceptibility of 152 clinical isolates [3]. |
| Activity vs. *Pseudomonas aeruginosa* | Netilmicin was "considerably less active than tobramycin and slightly less inhibitory than gentamicin" [4]. | In vitro comparison of aminoglycoside activities [4]. |
To understand how these comparisons are made, here are the methodologies commonly used in the cited research.
In Vitro Susceptibility Testing (Agar Dilution Method)
In Vivo Efficacy Model (Experimental Meningitis)
The following diagram illustrates the shared mechanism of action of aminoglycosides and how specific structural modifications in netilmicin confer resistance to certain inactivating enzymes.
Beyond efficacy, toxicity and dosing strategy are critical for clinical application.
Toxicity Profile: A key potential advantage of netilmicin is its improved safety profile. Animal studies have consistently shown that netilmicin is less nephrotoxic than gentamicin [1]. Clinical reviews also note that if this significantly lower ototoxicity is confirmed, netilmicin could become the preferred choice for patients at high risk for ear damage [5].
Dosing Strategy: Research supports that for aminoglycosides, including both netilmicin and gentamicin, once-daily dosing is as efficacious as continuous or multiple-daily dosing and may be less nephrotoxic [5]. This regimen leverages the concentration-dependent killing effect of these drugs.
The table below summarizes key experimental data on the ototoxicity of netilmicin and tobramycin.
| Aspect | Netilmicin | Tobramycin | Supporting Evidence (Experiment Overview) |
|---|---|---|---|
| Relative Ototoxicity Potential | Generally lower | Generally higher | Multiple animal studies and some human trials directly compare the two drugs [1] [2] [3]. |
| Cochlear Toxicity (Hearing Loss) | Less cochlear damage in animal models [3]. | More pronounced cochlear damage [3]. | Animal Study (Cats): Daily subcutaneous injections for up to 30 weeks; cochleae examined microscopically for hair cell degeneration [3]. |
| Vestibular Toxicity (Balance) | Less vestibulotoxic [3] [4]. | Primarily vestibulotoxic [4]. | Animal Study (Cats): Vestibular function assessed via righting reflex and locomotor ataxia; tissues examined histologically [3]. |
| Incidence in Clinical Use (Renally Impaired Patients) | 26% (5/19 assessable patients) experienced auditory threshold decrements [1]. | 11% (2/18 assessable patients) experienced auditory threshold decrements [1]. | Human Clinical Trial (Older adults with renal impairment): Prospective, blinded, randomized trial; hearing assessed by audiometry [1]. |
| Proposed Mechanistic Reason for Lower Toxicity | Not due to lack of accumulation in the inner ear, but due to lower intrinsic toxicity to hair cells [2]. | -- | Animal Study (Rabbits): Drugs administered for 30 days; histopathological studies of the inner ear conducted 10 days post-treatment [2]. |
For researchers designing similar studies, here are the methodologies from key cited experiments.
Protocol 1: Long-term Ototoxicity Assessment in Cats [3]
Protocol 2: Clinical Trial in Patients with Renal Impairment [1]
Aminoglycoside-induced ototoxicity involves a complex sequence of cellular events. The following diagram illustrates the key pathways and highlights the potential point of netilmicin's attenuated toxicity.
The mechanisms outlined in the diagram are supported by the research:
For drug development professionals and clinicians, the evidence suggests:
The table below summarizes key experimental findings on the activity of netilmicin and amikacin against various bacterial strains, including those resistant to other aminoglycosides.
| Aspect | Netilmicin | Amikacin | Experimental Context & Notes |
|---|---|---|---|
| Activity vs. Gentamicin-resistant Strains | Active against 48.9% of strains resistant to gentamicin/tobramycin [1]. | Shows potent activity, with netilmicin's effect often paralleling amikacin's [2]. | Tested against 1,546 clinical isolates (1983); highlights netilmicin as a contemporary alternative [1]. |
| Induction of Resistance *In Vitro* | More prone to generating stable resistance (15 out of 17 susceptible strains) [3]. | More prone to generating stable resistance (11 out of 19 susceptible strains) [3]. | A. baumannii exposed to sub-MIC drug levels; resistance linked to AdeABC efflux pump upregulation [3]. |
| Resistance in CPE Genotypes | Data not available in search results. | Overall resistance rate: 41.7%
For researchers aiming to replicate or design similar studies, here are the core methodologies from the cited works.
The broth microdilution method is the standard for AST according to CLSI guidelines [4] [3] [5].
This protocol evaluates the potential for bacteria to develop resistance upon prolonged exposure to sub-inhibitory antibiotic concentrations [3].
The role of active efflux in resistance can be assessed using an efflux pump inhibitor (EPI) like CCCP [3].
PAP is the gold-standard method for detecting and confirming heteroresistance [5].
The diagram below illustrates the key pathways involved in resistance to aminoglycosides like netilmicin and amikacin, as identified in the research.
Key Mechanisms Explained:
The table below summarizes key comparative data for netilmicin and other aminoglycosides, drawn from experimental studies.
| Aminoglycoside | Spectrum & Potency (Key Organisms) | MIC90 Range (μg/ml) / Notes | Activity vs. Gentamicin-Resistant Strains | Therapeutic Index (Relative) |
|---|---|---|---|---|
| Netilmicin | Most active vs. E. coli, K. pneumoniae, Enterobacter, Serratia, S. aureus [1]. Highly active vs. N. gonorrhoeae [2]. | Varies by organism; see detailed tables. | Good. Comparable or superior to amikacin, except for P. aeruginosa, P. cepacia, and indole-positive Proteus [1]. | Highest among comparators (based on ratio of MIC to blood levels) [1]. |
| Gentamicin | Broad spectrum, a historical standard for comparison [3]. | - | (Baseline) | - |
| Sisomicin | Highly potent; lowest MICs with tobramycin vs. P. aeruginosa [1]. | - | - | - |
| Tobramycin | Highly potent; lowest MICs with sisomicin vs. P. aeruginosa [1]. Good activity vs. P. aeruginosa (90% susceptible) [3]. | - | - | - |
| Amikacin | Less potent by weight but the widest spectrum [1]. Highly active vs. P. aeruginosa (97.3% susceptible) and contemporary MDR pathogens [3]. | - | Excellent. Often retains activity against gentamicin-resistant strains [1] [3]. | - |
For researchers to interpret and build upon these findings, a clear understanding of the underlying experimental data and methods is crucial.
The following table provides quantitative MIC data from a preclinical evaluation of 283 clinical isolates, illustrating the potency of each agent [1].
| Organism | Netilmicin | Gentamicin | Sisomicin | Tobramycin | Amikacin |
|---|---|---|---|---|---|
| E. coli | Most active | Less active than Netilmicin | Less active than Netilmicin | Less active than Netilmicin | Less active than Netilmicin |
| K. pneumoniae | Most active | Less active than Netilmicin | Less active than Netilmicin | Less active than Netilmicin | Less active than Netilmicin |
| P. aeruginosa | Less active than Sisomicin/Tobramycin | Less active than Sisomicin/Tobramycin | Lowest MICs | Lowest MICs | Active (widest spectrum) |
The comparative data cited rely on standardized antimicrobial susceptibility testing protocols.
The experimental workflow for a typical comparative preclinical evaluation, integrating these methods, is as follows:
A key advantage of netilmicin is its activity against some gentamicin-resistant Gram-negative bacteria [4]. Studies from the 1970s found that a gentamicin disk failed to predict clinical susceptibility to netilmicin in 26 out of 118 isolates, while a dedicated netilmicin disk correctly predicted susceptibility in all cases, including 20 strains resistant to gentamicin [4]. This established the need for specific susceptibility testing for netilmicin.
All aminoglycosides, including netilmicin, are potent, broad-spectrum, bactericidal antibiotics that inhibit protein synthesis by binding with high affinity to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit [3]. This binding induces misreading of the genetic code, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, which ultimately results in bacterial cell death [3].
Resistance can arise through various mechanisms, most commonly the acquisition of resistance genes via horizontal gene transfer facilitated by mobile genetic elements like plasmids [5]. These genes encode for:
The diagram below illustrates this mechanism and common resistance pathways.
Clinical evaluations support netilmicin's efficacy and suggest a favorable safety profile when managed correctly.
Despite its promising profile, netilmicin is part of an antibiotic class whose systemic use declined in the 1980s with the advent of broader-spectrum agents perceived as less toxic [3]. However, the relentless rise of multidrug-resistant (MDR) bacteria has spurred renewed interest in aminoglycosides, both legacy agents and novel derivatives like plazomicin [3].
Future research directions should include:
| Antibiotic (Formulation) | Conjunctiva QI (Single Dose) | Cornea QI (Single Dose) | Conjunctiva QI (Multiple Dose) | Cornea QI (Multiple Dose) |
|---|---|---|---|---|
| Netilmicin 0.3% (Eye Drops) | 1.62 | 0.70 | 1.54 | 0.70 |
| Netilmicin 0.3% (Gel) | 7.50 | 1.96 | Information not provided | Information not provided |
| Tobramycin 0.3% | 3.10 | 0.00 | 0.65 | 0.00 |
| Levofloxacin 1.5% | 1.00 | 5.34 | 0.89 | 3.67 |
| Ofloxacin 0.3% | 5.10 | 0.55 | 8.75 | 1.95 |
| Azithromycin 1% | 0.11 | 0.04 | 0.17 | 0.25 |
Data adapted from [1]. QI is calculated as Cmax (maximum tissue concentration)/MIC90 (minimum inhibitory concentration for 90% of strains). Strains tested included S. aureus and S. epidermidis, both methicillin-sensitive and methicillin-resistant.
Killing kinetics experiments measure the rate and extent of bacterial killing over time. The following data, presented as the area under the curve (AUC) of the killing kinetics, shows that a lower AUC value corresponds to a more rapid and effective reduction in bacterial count.
| Antibiotic | MSSA (AUC) | MRSA (AUC) | MSSE (AUC) | MRSE (AUC) |
|---|---|---|---|---|
| Netilmicin | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Tobramycin | 0.00 (ns) | 0.00 (ns) | 0.00 (ns) | 9.87 (*) |
| Levofloxacin | 4.47 (ns) | 8.43 (ns) | 6.24 (ns) | 5.56 (ns) |
| Ofloxacin | 3.72 (ns) | 5.91 (ns) | 6.57 (ns) | 6.84 (ns) |
| Azithromycin | 33.87 () | 24.41 (*) | 35.26 () | 3.41 (ns) |
| Chloramphenicol | 31.39 () | 16.42 () | 33.82 () | 19.53 (*) |
Data adapted from [1]. The statistical significance of the difference from netilmicin is indicated as follows: ns = not significant, * = p<0.05, = p<0.01, * = p<0.001, = p<0.0001. MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; MSSE: Methicillin-Sensitive Staphylococcus epidermidis; MRSE: Methicillin-Resistant Staphylococcus epidermidis.
The comparative data presented above were generated using standardized laboratory protocols.
The QI is a calculated value that integrates pharmacokinetic and pharmacodynamic parameters [1].
This assay directly measures the bactericidal activity of an antibiotic over time [1].
The diagram below illustrates the workflow for the killing kinetics assay.
The ICH Q2(R2) guideline provides the general framework for validating analytical procedures. The following table outlines the key validation characteristics you would need to demonstrate for a netilmicin assay method, based on this guideline [1] [2].
| Validation Characteristic | Typical Validation Approach for an Assay (e.g., HPLC) |
|---|---|
| Accuracy | Measure recovery of netilmicin from a synthetic mixture (drug substance) or the finished product (drug product), comparing found amount against known added amount. |
| Precision (Repeatability & Intermediate Precision) | Analyze multiple homogeneous samples of netilmicin (at 100% test concentration) multiple times. Assess under same conditions (repeatability) and with different days/analysts/equipment (intermediate precision). | | Specificity | Demonstrate that the method can unequivocally assess netilmicin in the presence of likely interferences like excipients, degradation products, or impurities. | | Detection Limit (LOD) | Signal-to-Noise ratio (e.g., 3:1) or based on standard deviation of response and the slope of the calibration curve. | | Quantitation Limit (LOQ) | Signal-to-Noise ratio (e.g., 10:1) or based on standard deviation of response and the slope of the calibration curve. | | Linearity | Prepare a series of netilmicin standard solutions at different concentrations (e.g., 5-8 levels) and demonstrate a linear relationship between concentration and analytical response. | | Range | Confirm the interval from the upper to the lower concentration of netilmicin for which suitable levels of linearity, accuracy, and precision are demonstrated. | | Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in operational parameters (e.g., temperature, flow rate, pH of mobile phase). |
The entire validation workflow for developing a new analytical method can be visualized as follows:
The search results highlight several experimental areas where validated analytical methods for netilmicin are crucial. The specific parameters you validate (e.g., needing LOD/LOQ for impurity testing vs. accuracy for potency) depend on the procedure's purpose.
Since a complete, publicly available validation report for a netilmicin assay is rare, you can build a robust comparison guide by:
The Quotient of Inhibition (QI), equivalent to the Tissue Inhibitory Quotient, is calculated as Cmax / MIC90, where Cmax is the maximum drug concentration in the tissue/fluid and MIC90 is the minimum inhibitory concentration required to inhibit 90% of isolates. A higher QI indicates greater potency at the site of infection [1].
The table below summarizes QI values for Netilmicin and comparator antibiotics in a single-dose administration regimen against Staphylococcus aureus and Staphylococcus epidermidis, based on a meta-analysis of animal and human studies [1].
| Antibiotic Formulation | Conjunctiva QI | Cornea QI | Human Tears QI |
|---|---|---|---|
| Netilmicin 0.3% (Eye Drops) | 1.62 | 0.70 | 8.00 |
| Tobramycin 0.3% | 3.10 | 0.00 | 0.31 |
| Levofloxacin 1.5% | 1.00 | 5.34 | 1.34 |
| Ofloxacin 0.3% | 5.10 | 0.55 | 1.28 |
| Azithromycin 1% | 0.11 | 0.04 | Not Reported |
Key findings from the data:
The QI data in the table above was derived from a defined meta-analysis protocol. Here is a detailed breakdown of the methodology:
1. Literature Search and Selection Criteria:
2. Parameter Calculation:
The experimental workflow for determining the Tissue Inhibitory Quotient is summarized in the diagram below:
Beyond the QI data, the study provided additional context for Netilmicin's performance:
The available high-quality evidence focuses on ocular infections. For comparisons in other tissues, consulting specialized pharmacokinetic databases or primary literature on specific tissue penetration studies may be necessary.
The following tables summarize key experimental data from a 2022 study comparing netilmicin to other antibiotics. The Quotient of Inhibition (QI)—a ratio of the maximum antibiotic concentration in a tissue (Cmax) to the minimum inhibitory concentration for 90% of bacterial strains (MIC90)—and killing kinetics were evaluated [1]. A higher QI indicates greater potency.
Table 1: Quotient of Inhibition (QI) in Ocular Tissues after a Single Dose [1]
| Antibiotic Formulation | Corneal QI vs S. aureus | Corneal QI vs MRSA | Conjunctival QI vs S. aureus | Conjunctival QI vs MRSA |
|---|---|---|---|---|
| Netilmicin 0.3% Drops | 0.70 | 0.70 | 1.62 | 1.62 |
| Tobramycin 0.3% Drops | 0.00 | 0.00 | 3.10 | 3.10 |
| Levofloxacin 1.5% Drops | 5.34 | 2.67 | 1.00 | 0.50 |
| Ofloxacin 0.3% Drops | 0.55 | 0.28 | 5.10 | 2.55 |
| Azithromycin 1% Drops | 0.04 | 0.04 | 0.11 | 0.11 |
Table 2: Killing Kinetics Area Under the Curve (AUC) Analysis [1] A lower AUC value indicates a faster and more complete reduction of the bacterial population.
| Antibiotic | AUC for S. aureus | Statistical Significance vs Netilmicin | AUC for MRSA | Statistical Significance vs Netilmicin |
|---|---|---|---|---|
| Netilmicin | Reference Value | — | Reference Value | — |
| Tobramycin | Higher | Not Significant (ns) | Higher | Significant (*) |
| Levofloxacin | Higher | ns | Higher | ns |
| Ofloxacin | Higher | ns | Higher | ns |
| Azithromycin | Much Higher | Significant (*) | Much Higher | Significant () |
| Chloramphenicol | Much Higher | Significant () | Higher | Significant (*) |
Netilmicin achieved total eradication of the MRSA inoculum within 24 hours in killing kinetics experiments, an effect not observed with other tested antibiotics [1]. Its efficacy is also supported by a 1997 study that found a 100% susceptibility rate among MRSA clinical isolates, matching vancomycin's activity [2].
For researchers seeking to replicate or understand the experimental foundation, here are the core methodologies used in the cited studies.
The QI was calculated to model efficacy in ocular tissues and tears.
This method evaluated the rate and extent of bacterial killing over 24 hours.
The diagram below illustrates the logical sequence of the experiments and the clinical context of the research.
The potency of netilmicin against MRS occurs in a specific context of bacterial resistance. Methicillin resistance in S. aureus (MRSA) is primarily mediated by the mecA or mecC genes, which are carried on a mobile genetic element called the SCCmec cassette [3]. These genes code for an alternative penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics, rendering all drugs in that class ineffective [3]. Netilmicin, as an aminoglycoside, has a different mechanism of action (inhibiting protein synthesis), which allows it to bypass this specific resistance mechanism.
For the research community, the data indicates that netilmicin is a compelling candidate for topical ophthalmic formulations targeting staphylococcal infections, particularly those caused by methicillin-resistant strains. Its high potency, demonstrated through QI and killing kinetics, combined with a low resistance profile potentially due to its specialized use in ophthalmology, makes it a valuable subject for further investigation and development [1].
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